molecular formula C14H24N2O10 B050990 Egta CAS No. 67-42-5

Egta

Cat. No.: B050990
CAS No.: 67-42-5
M. Wt: 380.35 g/mol
InChI Key: DEFVIWRASFVYLL-UHFFFAOYSA-N
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Description

EGTA (Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a highly selective chelating agent for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), a property that defines its core utility in biochemical and physiological research. Its exceptional affinity for calcium (Kd ≈ 70-90 nM at pH 7.0), while exhibiting significantly lower affinity for magnesium (Kd ≈ 2-6 mM), makes it an indispensable tool for creating controlled calcium-free environments and for probing the specific roles of calcium in complex biological systems. Researchers routinely employ this compound to buffer intracellular and extracellular calcium concentrations in cell culture and isolated organ studies, effectively isolating calcium-dependent signaling pathways from those activated by magnesium. Its application is critical in areas such as neurotransmission, where it is used to investigate the calcium dependence of vesicle fusion and neurotransmitter release, and in muscle physiology to study excitation-contraction coupling. Furthermore, this compound is a key component in lysis and assay buffers where the protection of calcium-sensitive cellular structures or the inhibition of calcium-dependent proteases (calpains) is required. By providing precise control over divalent cation availability, this compound enables the detailed dissection of mechanistic biology, making it a fundamental reagent for any researcher exploring cellular signaling, enzymatic regulation, and ion homeostasis.

Properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DEFVIWRASFVYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H24N2O10
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Related CAS

31571-71-8 (hydrochloride salt)
Record name Egtazic acid [USAN:INN]
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DSSTOX Substance ID

DTXSID2045151
Record name Egtazic Acid
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Molecular Weight

380.35 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Egtazic acid
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CAS No.

67-42-5
Record name EGTA
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Record name Ethylenebis(oxyethylenenitrilo)tetra(acetic acid)
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Record name EGTAZIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EGTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a powerful and highly selective chelating agent with a pronounced affinity for calcium ions (Ca²⁺).[1][2] This specificity makes it an indispensable tool in a vast array of biological research, enabling the precise control of calcium levels in experimental systems. Unlike its structural analog, ethylenediaminetetraacetic acid (EDTA), this compound exhibits a significantly lower affinity for magnesium ions (Mg²⁺), a crucial characteristic for studies in physiological environments where Mg²⁺ concentrations are typically much higher than those of Ca²⁺.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on cellular signaling pathways.

Core Mechanism of Action: Selective Calcium Chelation

The primary mechanism of action of this compound is its ability to form a stable coordination complex with divalent cations, particularly Ca²⁺. The this compound molecule possesses eight potential binding sites – four carboxyl groups and two nitrogen atoms – which can effectively "wrap around" a calcium ion, sequestering it from the solution and preventing its interaction with biological molecules. This chelation process is highly dependent on the pH of the solution, as the carboxyl groups must be deprotonated to effectively bind the cation.

The selectivity of this compound for Ca²⁺ over other divalent cations, such as Mg²⁺, is attributed to the stereochemistry of its binding pocket. The distance between the nitrogen atoms and the flexibility of the ethylene glycol bridge in the this compound molecule are optimally suited for the ionic radius of Ca²⁺, resulting in a more stable complex compared to that formed with the smaller Mg²⁺ ion.

Quantitative Data: Binding Affinities and Stability Constants

The efficacy of this compound as a calcium chelator is quantified by its dissociation constant (Kd) and stability constant (K). The Kd represents the concentration of free Ca²⁺ at which half of the this compound molecules are bound to a calcium ion. A lower Kd value indicates a higher affinity. The stability constant (logK) is another measure of the strength of the metal-chelator complex.

IonDissociation Constant (Kd)Stability Constant (logK)
Ca²⁺ 60.5 nM (at pH 7.4)10.7
Mg²⁺ 1-10 mM5.8
Mn²⁺ -8.4
Zn²⁺ -11.0
Fe²⁺ -8.1
Cu²⁺ -13.9
Cd²⁺ -10.6
Al³⁺ -12.2
Fe³⁺ -16.5

Note: The apparent affinity of this compound for cations is pH-dependent. The pKa for the binding of calcium ions by tetrabasic this compound is 11.00; however, at a physiological pH of 7, the apparent pKa is 6.91.

Experimental Protocols

Preparation of a Calcium-Buffered Solution using this compound

This protocol describes the preparation of a solution with a defined free calcium concentration, which is essential for calibrating calcium indicators and studying the calcium dependence of various biological processes.

Materials:

  • This compound

  • Calcium chloride (CaCl₂)

  • Potassium chloride (KCl)

  • HEPES buffer

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 M stock solution of KCl.

    • Prepare a 1 M stock solution of HEPES, and adjust the pH to 7.2 with KOH.

    • Prepare a 100 mM stock solution of this compound. Dissolve the this compound powder in deionized water and adjust the pH to 7.2 with KOH to aid dissolution.

    • Prepare a 100 mM stock solution of CaCl₂.

  • Calculate the Required Volumes: Use a calcium buffer calculator program or the appropriate binding constants to calculate the precise volumes of the this compound and CaCl₂ stock solutions needed to achieve the desired free calcium concentration. These calculations must take into account the pH, temperature, and ionic strength of the final solution.

  • Prepare the Buffer:

    • In a beaker, combine the calculated volume of the this compound stock solution with the required volumes of KCl and HEPES stock solutions to reach the final desired concentrations (e.g., 100 mM KCl, 10 mM HEPES).

    • Add deionized water to reach approximately 90% of the final volume.

    • Place the beaker on a magnetic stirrer and add the calculated volume of the CaCl₂ stock solution dropwise while monitoring the pH.

    • Adjust the final pH to 7.2 with small additions of KOH or HCl.

    • Bring the solution to the final volume with deionized water.

  • Verification (Optional but Recommended): The free calcium concentration of the prepared buffer can be verified using a calcium-sensitive electrode or a fluorescent calcium indicator.

Cell Detachment using this compound

This protocol provides a method for detaching adherent cells from a culture dish without the use of enzymes like trypsin, which can damage cell surface proteins.

Materials:

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • This compound solution (0.5 - 2 mM in PBS, pH 7.4)

  • Cell culture medium

  • Inverted microscope

  • Centrifuge

Procedure:

  • Wash the Cells: Aspirate the culture medium from the dish and wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual serum.

  • Incubate with this compound: Add the pre-warmed this compound solution to the dish, ensuring the entire cell monolayer is covered.

  • Monitor Detachment: Incubate the dish at 37°C for 5-15 minutes. Monitor the cells under an inverted microscope. Detached cells will appear rounded. Gently tap the side of the dish to aid detachment.

  • Collect the Cells: Once the majority of cells have detached, add an equal volume of complete cell culture medium to the dish to inactivate the this compound by providing an excess of divalent cations.

  • Pellet the Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

  • Resuspend: Aspirate the supernatant and resuspend the cell pellet in fresh culture medium for further experiments.

Inhibition of Calcium-Dependent Enzymes

This protocol outlines a general procedure for using this compound to investigate the role of calcium in enzyme activity.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (calcium-free)

  • This compound stock solution

  • Calcium chloride (CaCl₂) stock solution (for control)

  • Detection reagent (e.g., for spectrophotometry or fluorometry)

Procedure:

  • Prepare Reaction Mixtures:

    • Test Condition: In a reaction tube, combine the assay buffer, the enzyme, and the desired concentration of this compound.

    • Control Condition: In a separate tube, combine the assay buffer, the enzyme, and a concentration of CaCl₂ known to activate the enzyme.

    • Blank: Prepare a reaction mixture without the enzyme to measure background signal.

  • Pre-incubation: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme for a few minutes to allow the this compound to chelate any contaminating calcium.

  • Initiate the Reaction: Add the substrate to each tube to start the enzymatic reaction.

  • Monitor the Reaction: Measure the product formation or substrate consumption over time using the appropriate detection method.

  • Analyze the Data: Compare the enzyme activity in the presence and absence of this compound to determine the calcium dependency of the enzyme.

Signaling Pathways and Experimental Workflows

Calcium-Calmodulin Signaling Pathway

This compound is frequently used to dissect the role of calcium in calmodulin-dependent signaling. By chelating extracellular or intracellular calcium, this compound prevents the binding of Ca²⁺ to calmodulin, thereby inhibiting the activation of downstream targets like Calmodulin-dependent kinases (CaMKs).

Calmodulin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ca2+_ext Ca²⁺ Ca_Channel Ca²⁺ Channel Ca2+_ext->Ca_Channel Influx Ca2+_int Ca²⁺ Calmodulin Calmodulin Ca2+_int->Calmodulin Binds CaM_Ca2 Ca²⁺-Calmodulin Complex Calmodulin->CaM_Ca2 CaMK CaM Kinase (Inactive) CaM_Ca2->CaMK Activates CaMK_active CaM Kinase (Active) CaMK->CaMK_active Substrate Substrate Protein CaMK_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular Response Substrate_P->Cellular_Response This compound This compound This compound->Ca2+_ext Chelates This compound->Ca2+_int Chelates Ca_Channel->Ca2+_int

This compound's inhibition of the Calmodulin signaling pathway.
Protein Kinase C (PKC) Activation Pathway

Conventional isoforms of Protein Kinase C (PKC) are calcium-dependent. This compound can be employed to differentiate between the activation of conventional and novel/atypical PKC isoforms. By chelating calcium, this compound will prevent the activation of cPKCs, allowing researchers to isolate the effects of other signaling molecules like diacylglycerol (DAG) on nPKCs and aPKCs.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 cPKC cPKC (Inactive) DAG->cPKC nPKC nPKC (Inactive) DAG->nPKC Ca2+_ER Ca²⁺ (from ER) IP3->Ca2+_ER Releases Ca2+_ER->cPKC Binds cPKC_active cPKC (Active) cPKC->cPKC_active Downstream_c Downstream Targets cPKC_active->Downstream_c nPKC_active nPKC (Active) nPKC->nPKC_active Downstream_n Downstream Targets nPKC_active->Downstream_n Ligand Ligand Ligand->Receptor This compound This compound This compound->Ca2+_ER Chelates

This compound's role in differentiating PKC isoform activation.
Experimental Workflow: Immunoprecipitation

This compound is often included in lysis and wash buffers during immunoprecipitation to inhibit the activity of calcium-dependent proteases and phosphatases, thereby preserving the integrity of the target protein and its interacting partners.

IP_Workflow Start Start: Adherent Cells Lysis Cell Lysis (Lysis Buffer with this compound) Start->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify EGTA_Role This compound inhibits Ca²⁺-dependent proteases and phosphatases Lysis->EGTA_Role Incubate Incubate with Primary Antibody Clarify->Incubate Bind_Beads Bind to Protein A/G Beads Incubate->Bind_Beads Wash Wash Beads (Wash Buffer with this compound) Bind_Beads->Wash Elute Elute Proteins Wash->Elute Wash->EGTA_Role Analyze Analyze by Western Blot Elute->Analyze

The role of this compound in an immunoprecipitation workflow.

Conclusion

This compound's highly selective chelation of calcium ions makes it an invaluable reagent in life sciences research. Its ability to precisely control free calcium concentrations allows for the elucidation of the roles of this critical second messenger in a myriad of cellular processes. A thorough understanding of its mechanism of action, binding kinetics, and proper experimental application is paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

The Chemical Architecture and Utility of EGTA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Experimental Applications of Ethylene (B1197577) Glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic Acid (EGTA)

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, commonly known as this compound, is a powerful chelating agent with a pronounced selectivity for calcium ions (Ca²⁺). This property has established this compound as an indispensable tool in a myriad of research and drug development applications, particularly in the study of calcium signaling pathways and the regulation of calcium-dependent enzymatic processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental utility of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure of this compound

This compound, an aminopolycarboxylic acid, is structurally similar to the more widely known chelator EDTA (ethylenediaminetetraacetic acid). However, a key structural difference—the presence of an ethylene glycol ether linkage—confers upon this compound its signature high affinity for calcium ions over other divalent cations like magnesium (Mg²⁺)[1]. This selectivity is crucial for its application in biological systems where magnesium concentrations are often significantly higher than those of calcium.

General Properties
PropertyValueReference(s)
IUPAC Name 2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
Synonyms Egtazic acid, Ethylene glycol tetraacetic acid
Chemical Formula C₁₄H₂₄N₂O₁₀
Molecular Weight 380.35 g/mol
Appearance White crystalline powder
CAS Number 67-42-5
Solubility and Dissociation Constants

This compound is sparingly soluble in water but readily dissolves in alkaline solutions, such as 1 M NaOH, due to the deprotonation of its carboxylic acid groups. The pKa values of this compound are critical for understanding its chelation capacity at different pH levels.

pKa ValueValue
pKa₁ < 2
pKa₂ 2.7
pKa₃ 8.8
pKa₄ 9.5

The apparent binding constant for Ca²⁺ is highly pH-dependent. At a physiological pH of 7.0, the apparent pKa for calcium binding is approximately 6.91[2].

Metal Ion Binding Affinity

The defining characteristic of this compound is its high selectivity for calcium ions. The stability constants (log K) for the formation of this compound-metal ion complexes are summarized in the table below.

Metal IonLog K
Ca²⁺ 10.97
Mg²⁺ 5.21
Mn²⁺ 12.3
Fe²⁺ 11.8
Fe³⁺ 20.5
Co²⁺ 12.6
Ni²⁺ 13.6
Cu²⁺ 17.8
Zn²⁺ 12.8
Cd²⁺ 16.4
Hg²⁺ 23.0
Pb²⁺ 14.8
Sr²⁺ 8.5
Ba²⁺ 8.4

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Potentiometric Determination of this compound-Calcium Stability Constant

This protocol outlines a method for determining the stoichiometric affinity constants of this compound for calcium ions using pH-metric titration[3].

Materials:

  • This compound

  • Standardized HCl solution (e.g., 0.1 M)

  • Standardized NaOH solution (e.g., 0.1 M, carbonate-free)

  • Standardized CaCl₂ solution (e.g., 0.1 M)

  • High-purity water (deionized and degassed)

  • pH meter with a glass electrode, capable of 0.1 mV resolution

  • Temperature-controlled titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in high-purity water.

    • Prepare a titration solution containing a known concentration of this compound (e.g., 1 mM) and a supporting electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Electrode Calibration:

    • Calibrate the pH electrode system using standard buffer solutions. For accurate determination of hydrogen ion concentration, perform a Gran titration or use a strong acid/strong base titration to determine the electrode standard potential (E⁰) and the Nernstian slope.

  • Titration of this compound:

    • Pipette a known volume of the this compound solution into the temperature-controlled titration vessel.

    • Titrate the solution with the standardized NaOH solution, recording the pH or mV reading after each addition. This titration allows for the determination of the protonation constants of this compound.

  • Titration of this compound with Calcium:

    • To a fresh sample of the this compound solution, add a known amount of the standardized CaCl₂ solution to achieve a specific metal-to-ligand ratio (e.g., 1:2).

    • Titrate this solution with the standardized NaOH solution, again recording the pH or mV readings.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of NaOH added).

    • Use a suitable software program (e.g., Hyperquad, BEST) to perform a non-linear least-squares refinement of the potentiometric data. This analysis will yield the stability constant for the Ca-EGTA complex.

Spectrophotometric Determination of this compound-Calcium Binding

This protocol describes a method to determine the binding of calcium to this compound using a competitive chelator with a distinct absorbance change upon metal binding[4].

Materials:

  • This compound

  • Competitive chelator (e.g., BAPTA, Quin-2)

  • Standardized CaCl₂ solution

  • Buffer solution (e.g., Tris-HCl, pH 7.5) with a constant ionic strength (e.g., maintained with KCl)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the competitive chelator (e.g., 1 mM BAPTA) in the buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the same buffer.

    • Prepare a series of CaCl₂ solutions of varying concentrations.

  • Determination of Chelator Concentration:

    • Accurately determine the concentration of the competitive chelator stock solution by measuring its absorbance at the appropriate wavelength for the Ca²⁺-loaded form.

  • Titration:

    • In a quartz cuvette, mix the competitive chelator solution and the this compound solution to achieve desired concentrations (e.g., 20 µM BAPTA and a range of this compound concentrations).

    • Measure the initial absorbance of the mixture at the wavelength sensitive to the Ca²⁺-bound form of the competitive chelator.

    • Add small, precise aliquots of the standardized CaCl₂ solution to the cuvette.

    • After each addition, mix thoroughly and record the absorbance once the reading stabilizes.

  • Data Analysis:

    • Plot the absorbance as a function of the total calcium concentration.

    • The data can be fitted to a competitive binding equation to determine the stability constant of the Ca-EGTA complex. This often requires specialized software or custom scripts for non-linear regression analysis.

Visualizing this compound's Role in Biological Systems

Signaling Pathway: Inhibition of Calcium-Calmodulin Signaling

This compound is frequently used to dissect calcium-dependent signaling pathways. One such pathway is the Calmodulin (CaM) signaling cascade. By chelating extracellular or intracellular calcium, this compound can prevent the activation of CaM and its downstream targets.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext->Ca_int Ca²⁺ Channel This compound This compound This compound->Ca_ext Chelation CaM Calmodulin (Inactive) Ca_int->CaM Binding CaM_active Ca²⁺-Calmodulin (Active) Target Downstream Target (e.g., CAMKII, Calcineurin) CaM_active->Target Activation Response Cellular Response Target->Response

Caption: this compound chelates extracellular Ca²⁺, preventing its influx and subsequent activation of Calmodulin.

Experimental Workflow: Intracellular Calcium Measurement with Fura-2

A common application of this compound is in the calibration of fluorescent calcium indicators like Fura-2. This workflow demonstrates the key steps in such an experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration A 1. Culture Cells B 2. Load Cells with Fura-2 AM A->B C 3. Wash to Remove Extracellular Dye B->C D 4. Measure Baseline Fluorescence (340/380 nm excitation) C->D E 5. Add Agonist to Stimulate Ca²⁺ Release D->E F 6. Record Fluorescence Changes E->F G 7. Add Ionomycin + High Ca²⁺ (Rmax) F->G H 8. Add this compound to Chelate Ca²⁺ (Rmin) G->H I 9. Calculate [Ca²⁺]i H->I

Caption: Workflow for measuring intracellular calcium ([Ca²⁺]i) using Fura-2, including this compound for calibration.

Conclusion

This compound's high selectivity for calcium ions makes it an invaluable reagent in life sciences research. A thorough understanding of its chemical properties, including its binding affinities and pH-dependent chelation, is paramount for its effective application. The experimental protocols and workflow diagrams provided in this guide offer a practical framework for utilizing this compound to investigate the intricate roles of calcium in biological systems. As research continues to unravel the complexities of cellular signaling, the precise manipulation of calcium concentrations afforded by this compound will undoubtedly remain a cornerstone of scientific discovery.

References

An In-depth Technical Guide on the Core of EGTA's Calcium Chelation Selectivity over Magnesium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a cornerstone chelating agent in biological research, prized for its remarkable selectivity in binding calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This property is crucial in mimicking the intracellular environment where Ca²⁺ concentrations are typically at least a thousand times lower than Mg²⁺ concentrations.[1] Understanding the principles behind this selectivity, the quantitative parameters that define it, and the experimental methodologies to characterize it is paramount for the precise control of calcium signaling in experimental systems.

Core Principles of this compound's Selectivity

This compound's preference for Ca²⁺ over Mg²⁺ is rooted in the fundamental principles of coordination chemistry and the structural characteristics of both the chelator and the ions.[2] this compound is a member of the aminopolycarboxylic acid family, possessing eight donor atoms (two nitrogens and six oxygens from the four carboxylate groups) that can coordinate with a metal ion.[3]

The key to its selectivity lies in the size of the cavity created by the this compound molecule and the ionic radii of Ca²⁺ and Mg²⁺. Calcium ions have a larger ionic radius (approximately 1.0 Å) compared to magnesium ions (approximately 0.72 Å). The ethylene glycol bridge in this compound's backbone provides greater flexibility and creates a larger binding pocket that is sterically more favorable for the larger Ca²⁺ ion.[2] Consequently, Mg²⁺, being smaller, does not fit as optimally within the this compound binding site, leading to a significantly weaker complex.[2]

Quantitative Analysis of Binding Affinity

The selectivity of this compound for Ca²⁺ over Mg²⁺ is quantitatively defined by its dissociation constant (Kd) or its inverse, the association or binding constant (Ka). A lower Kd value signifies a higher binding affinity. The binding affinity can also be expressed as the logarithm of the formation constant (logK).

Table 1: Dissociation and Formation Constants for this compound with Calcium and Magnesium

IonDissociation Constant (Kd)logKConditions
Ca²⁺60.5 nM11.00pH 7.4
Mg²⁺1-10 mM5.2pH 7.0

Note: Dissociation constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.

The data clearly illustrates that this compound's affinity for Ca²⁺ is several orders of magnitude higher than for Mg²⁺. This substantial difference allows this compound to effectively buffer Ca²⁺ concentrations in the nanomolar to micromolar range without significantly disturbing the millimolar concentrations of Mg²⁺ typically found in biological systems.

Factors Influencing this compound's Chelation Selectivity

The binding of ions by this compound is a dynamic equilibrium that is sensitive to several environmental factors:

  • pH: The chelation process is pH-dependent because the carboxylate groups of this compound must be deprotonated to effectively bind cations. At lower pH values, protonation of the carboxylate groups competes with cation binding, reducing the apparent affinity of this compound for Ca²⁺. The pKa for the binding of calcium ions by the fully deprotonated form of this compound is 11.00; however, at a physiological pH of 7.0, the apparent pKa is 6.91.

  • Ionic Strength: The ionic strength of the solution can influence the activity of the ions and thereby affect the apparent binding constants.

  • Temperature: Like most chemical equilibria, the binding of Ca²⁺ and Mg²⁺ by this compound is temperature-dependent.

Experimental Protocols for Determining Selectivity

Several experimental methods are employed to determine the binding affinities of chelators like this compound.

1. pH-Metric Titration

This classic method involves titrating a solution of the chelator with a strong base in the presence and absence of the metal ion of interest. The binding of the metal ion displaces protons from the chelator, which can be monitored as a change in pH.

  • Protocol Outline:

    • Prepare a solution of this compound of known concentration in a suitable buffer.

    • Place the solution in a thermostated vessel and monitor the pH with a calibrated pH electrode.

    • In a control experiment, titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH) and record the pH as a function of the volume of base added.

    • In a separate experiment, add a known concentration of a calcium salt (e.g., CaCl₂) to the this compound solution and repeat the titration with the strong base.

    • The difference in the titration curves with and without calcium is used to calculate the binding affinity. The same procedure can be repeated with a magnesium salt to determine its binding constant.

2. Ion-Selective Electrodes (ISEs)

Calcium-selective electrodes are powerful tools for directly measuring the free Ca²⁺ concentration in a solution.

  • Protocol Outline:

    • Calibrate the Ca²⁺-selective electrode using a series of standard solutions with known free Ca²⁺ concentrations.

    • Prepare a solution containing a known total concentration of this compound and a known total concentration of CaCl₂ in a suitable buffer.

    • Immerse the calibrated Ca²⁺-selective electrode and a reference electrode into the solution and measure the potential.

    • The measured potential is used to determine the free Ca²⁺ concentration from the calibration curve.

    • The dissociation constant (Kd) can then be calculated using the following equation: Kd = ([this compound]total - [Ca-EGTA]) * [Ca²⁺]free / [Ca-EGTA] where [Ca-EGTA] is calculated as the difference between the total calcium and the free calcium concentrations.

3. Spectrophotometry with Metallochromic Indicators

This method utilizes dyes that change their absorbance or fluorescence properties upon binding to a metal ion.

  • Protocol Outline:

    • Select a suitable metallochromic indicator for Ca²⁺ (e.g., Arsenazo III).

    • Create a calibration curve by measuring the absorbance of the indicator at a specific wavelength in the presence of varying known concentrations of free Ca²⁺.

    • In the experimental sample, add a known concentration of the indicator to a solution containing known total concentrations of this compound and CaCl₂.

    • Measure the absorbance of the sample.

    • Use the calibration curve to determine the free Ca²⁺ concentration in the presence of this compound.

    • Calculate the Kd as described in the ISE method.

Visualizing this compound's Role in Experimental Systems

Diagram 1: this compound Chelation Mechanism

EGTA_Chelation cluster_before Before Chelation cluster_after After Chelation Ca Ca²⁺ Ca_this compound Ca²⁺-EGTA Ca->Ca_this compound High Affinity Mg Mg²⁺ Mg_free Mg²⁺ Mg->Mg_free Low Affinity EGTA_free This compound EGTA_free->Ca_this compound ISE_Workflow A Prepare Buffer Solution (pH, Temp, Ionic Strength Controlled) B Add Known [this compound]total A->B C Add Known [Ca²⁺]total B->C E Measure Free [Ca²⁺] in Sample C->E D Calibrate Ca²⁺-Selective Electrode D->E F Calculate Kd E->F Signaling_Pathway cluster_cell Intracellular Environment Stimulus External Stimulus Ca_Influx Ca²⁺ Influx / Release Stimulus->Ca_Influx Ca_Signal Ca²⁺-dependent Signaling Pathway Ca_Influx->Ca_Signal Mg_Enzyme Mg²⁺-dependent Enzyme EGTA_node This compound Ca_Influx->EGTA_node Chelated Response Cellular Response Ca_Signal->Response Mg_Enzyme->Response EGTA_node->Ca_Signal Inhibition

References

Methodological & Application

EGTA Protocol for Primary Neuron Isolation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers in neuroscience and drug development, the successful isolation of primary neurons is a critical first step for a multitude of in vitro studies. This document provides a detailed protocol for the isolation of primary neurons from embryonic rodent brain tissue, with a focus on the use of ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), a specific calcium chelator, as a method for gentle tissue dissociation. This method can serve as an alternative or a supplement to traditional enzymatic digestion, potentially improving neuronal viability and preserving cell surface protein integrity.

Introduction

Primary neuron cultures are invaluable tools for investigating neuronal development, function, and pathology. The isolation process, however, can be harsh, often involving enzymatic digestion with proteases like trypsin, which can damage cell membranes and surface proteins, impacting cell health and experimental outcomes. This compound offers a milder approach by disrupting calcium-dependent cell-cell adhesion, a fundamental mechanism holding tissues together.

Calcium ions (Ca2+) are essential for the function of cell adhesion molecules (CAMs) such as cadherins and integrins, which mediate intercellular connections. By selectively chelating extracellular Ca2+, this compound weakens these connections, facilitating the mechanical dissociation of tissue into a single-cell suspension with potentially less cellular stress compared to enzymatic methods.

Principle of this compound-Mediated Dissociation

Cell adhesion in neural tissue is heavily reliant on the presence of extracellular calcium ions. Cadherins, a major class of CAMs, form homophilic dimers between adjacent cells in a calcium-dependent manner. The chelation of Ca2+ by this compound disrupts the conformation of the extracellular cadherin domains, leading to the loss of adhesion. This allows for the gentle separation of neurons from the tissue matrix.

Signaling Pathway of Calcium-Dependent Cell Adhesion

Calcium-Dependent Cell Adhesion Mechanism of this compound in Neuronal Dissociation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca2+ Ca²⁺ Cadherin1 Cadherin (Cell 1) Ca2+->Cadherin1 Binds to Cadherin2 Cadherin (Cell 2) Ca2+->Cadherin2 Binds to This compound This compound This compound->Ca2+ Chelates Cadherin1->Cadherin2 Homophilic Adhesion Catenin1 Catenins (Cell 1) Cadherin1->Catenin1 Binds to Catenin2 Catenins (Cell 2) Cadherin2->Catenin2 Binds to Actin1 Actin Cytoskeleton (Cell 1) Catenin1->Actin1 Links to Actin2 Actin Cytoskeleton (Cell 2) Catenin2->Actin2 Links to

Caption: this compound chelates extracellular Ca2+, disrupting cadherin-mediated cell adhesion.

Quantitative Data Summary

The choice of dissociation method can significantly impact the yield and viability of isolated primary neurons. While a direct comparison of a purely this compound-based protocol with enzymatic methods is not extensively documented in the literature, the following tables summarize relevant quantitative data to inform protocol optimization.

Table 1: Comparison of Dissociation Methods on Cell Yield and Viability

Dissociation MethodSource TissueAverage Cell Yield (cells/cortex)Initial Cell Viability (%)Reference
Gentle Enzymatic (Papain-based kit)E17-19 Mouse Cortex~2.0 x 10^694-96%[1]
Traditional Trypsin-basedE17-19 Mouse Cortex~1.0 x 10^683-92%[1]
Trypsin (0.25%)Embryonic Rat CortexNot specifiedHigh[2]
PapainEmbryonic Rat CortexLower than TrypsinLower than Trypsin[2]

Table 2: Effect of this compound Concentration on Cell Survival (in vivo transplantation model)

This compound Concentration (mM)Relative Number of Grafted CellsObservationReference
01xBaseline[3]
20~100xSignificant increase in cell integration
30~300xMaximum cell integration observed
50Reduced number vs 30mMPotential impairment of cell survival

Note: This data is from an in vivo transplantation study and may not directly translate to dissociation efficiency in vitro, but it provides insight into tolerated this compound concentrations.

Experimental Protocol: this compound-Enhanced Primary Neuron Isolation

This protocol is designed for the isolation of cortical neurons from embryonic day 18 (E18) rat or mouse brains. It incorporates an this compound chelation step to facilitate tissue dissociation.

Materials
  • Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • This compound (0.5 M stock solution, pH 8.0)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin (0.25%) or Papain (20 U/ml) - Optional, for combined protocol

  • DNase I (1 mg/mL stock)

  • Fetal Bovine Serum (FBS) or Trypsin Inhibitor

  • Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO)

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell strainer (40-70 µm)

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Experimental Workflow

Primary Neuron Isolation Workflow cluster_prep Preparation cluster_dissection Tissue Dissection cluster_dissociation Tissue Dissociation cluster_culture Cell Culture Coat_Plates Coat culture plates with PDL/PLO and Laminin Dissect_Embryos Euthanize pregnant dam and isolate embryonic brains Isolate_Cortex Dissect cortices in ice-cold HBSS Dissect_Embryos->Isolate_Cortex Mince_Tissue Mince cortical tissue into small pieces Isolate_Cortex->Mince_Tissue EGTA_Incubation Incubate tissue in HBSS with this compound Mince_Tissue->EGTA_Incubation Mechanical_Dissociation Gently triturate tissue to a single-cell suspension EGTA_Incubation->Mechanical_Dissociation Filter_Cells Filter cell suspension through a cell strainer Mechanical_Dissociation->Filter_Cells Centrifuge_Wash Centrifuge and wash cells Filter_Cells->Centrifuge_Wash Count_Cells Resuspend in culture medium and count viable cells Centrifuge_Wash->Count_Cells Plate_Cells Plate neurons onto coated culture dishes Count_Cells->Plate_Cells Incubate Incubate at 37°C, 5% CO₂ Plate_Cells->Incubate

Caption: Workflow for primary neuron isolation using an this compound-based method.

Detailed Methodology

1. Preparation of Coated Cultureware (Day before isolation)

  • Prepare a working solution of Poly-D-Lysine (50 µg/mL) or Poly-L-Ornithine (15 µg/mL) in sterile water.

  • Add the coating solution to the culture plates or coverslips, ensuring the entire surface is covered.

  • Incubate for at least 4 hours at 37°C or overnight at room temperature.

  • Aspirate the coating solution and wash the surfaces three times with sterile, deionized water.

  • Allow the surfaces to dry completely in a sterile hood.

  • (Optional but recommended) Coat the plates/coverslips with laminin (5 µg/mL in HBSS) for 2-4 hours at 37°C before plating the cells.

2. Tissue Dissection and Preparation

  • Euthanize a timed-pregnant rodent (e.g., E18 rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the embryos and place them in a petri dish containing ice-cold, sterile HBSS (Ca2+/Mg2+-free).

  • Under a dissecting microscope, decapitate the embryos and dissect the brains.

  • Isolate the cerebral cortices, carefully removing the meninges.

  • Transfer the cortices to a new dish with fresh, ice-cold HBSS.

  • Mince the tissue into small pieces using a sterile scalpel or scissors.

3. This compound-Mediated Tissue Dissociation

  • Transfer the minced tissue to a 15 mL conical tube.

  • Wash the tissue by adding 5 mL of HBSS, allowing the pieces to settle by gravity, and aspirating the supernatant. Repeat twice.

  • Prepare the this compound dissociation solution: HBSS (Ca2+/Mg2+-free) containing 0.5-2 mM this compound. A final concentration of 1 mM is a good starting point.

  • Add 5 mL of the this compound dissociation solution to the tissue pellet.

  • Incubate for 10-15 minutes at 37°C with gentle agitation every 5 minutes.

  • (Optional) For a combined approach with enzymatic digestion, a low concentration of trypsin (e.g., 0.05%) or papain can be included in the this compound solution. If using an enzyme, add a small amount of DNase I (final concentration 10-20 µg/mL) to prevent clumping from released DNA.

  • Following incubation, gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is achieved. Avoid creating bubbles.

4. Cell Plating and Culture

  • To stop the dissociation process, add 5 mL of complete culture medium (Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin) containing 10% FBS or a specific trypsin inhibitor if an enzyme was used.

  • Pass the cell suspension through a 40-70 µm cell strainer into a 50 mL conical tube to remove any remaining tissue clumps.

  • Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature.

  • Carefully aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete culture medium.

  • Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at the desired density onto the pre-coated cultureware. A typical plating density for cortical neurons is 1.2 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.

Troubleshooting

  • Low Cell Yield:

    • Ensure complete removal of meninges.

    • Optimize this compound concentration and incubation time. Longer incubation or higher concentration may be needed, but can also decrease viability.

    • Triturate more thoroughly, but gently, to avoid cell lysis.

  • Low Cell Viability:

    • Work quickly and keep the tissue and solutions cold during dissection.

    • Reduce the incubation time or concentration of this compound and/or any enzymes used.

    • Triturate gently to minimize mechanical stress.

  • Cell Clumping:

    • Add DNase I to the dissociation solution.

    • Ensure complete trituration to a single-cell suspension.

    • Filter the cell suspension before centrifugation.

Conclusion

The use of this compound in primary neuron isolation presents a valuable technique for researchers seeking a gentle dissociation method. By minimizing enzymatic damage, this protocol has the potential to yield healthier and more viable neuronal cultures. The provided data and detailed methodology offer a solid foundation for optimizing primary neuron isolation for a wide range of applications in neuroscience research and drug discovery. Researchers are encouraged to empirically determine the optimal this compound concentration and incubation parameters for their specific experimental needs.

References

The Critical Role of EGTA in Immunoprecipitation Lysis Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of a Controlled Lysis Environment in Immunoprecipitation

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein or protein complex from a heterogeneous cell or tissue lysate. The success of an IP experiment is critically dependent on the composition of the lysis buffer, which must effectively solubilize the target protein(s) while preserving their native conformation and interactions. A key, yet sometimes overlooked, component of many IP lysis buffers is Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). This application note provides a detailed overview of the role of this compound, its mechanism of action, and protocols for its use in immunoprecipitation.

The Role of this compound: A Selective Calcium Chelator

The primary function of this compound in a lysis buffer is to act as a specific chelator of calcium ions (Ca²⁺).[1] Upon cell lysis, the carefully compartmentalized intracellular environment is disrupted, leading to the release of various enzymes and ions. Calcium is a ubiquitous second messenger that, when unregulated, can activate a cascade of detrimental enzymatic activities.

Inhibition of Calcium-Dependent Proteases and Nucleases

A major threat to protein integrity during cell lysis is the activation of proteases. Calpains, a family of calcium-dependent cysteine proteases, are particularly notorious for their ability to degrade a wide range of cellular proteins.[2][3] The release of calcium from intracellular stores can activate these proteases, leading to the degradation of the target protein and its interacting partners, ultimately resulting in low IP yield and unreliable results. This compound effectively prevents this by binding to free calcium ions, thus keeping their concentration below the threshold required for calpain activation.[2][4]

Similarly, certain DNases, enzymes that degrade DNA, are calcium-dependent. The release of DNA during lysis can increase the viscosity of the lysate, interfering with subsequent steps. By chelating calcium, this compound helps to inactivate these nucleases.

Preservation of Protein Integrity and Function

Beyond preventing degradation, maintaining a low calcium environment is crucial for preserving the native conformation and function of many proteins. Uncontrolled calcium levels can lead to protein aggregation or conformational changes that may mask antibody epitopes or disrupt protein-protein interactions.

Investigating Calcium-Dependent Protein-Protein Interactions

Conversely, the specific chelation of calcium by this compound is a valuable tool for studying calcium-dependent protein-protein interactions. For instance, the interaction of calmodulin (CaM) with its target proteins is often triggered by an increase in intracellular calcium concentration. By performing co-immunoprecipitation experiments in the presence and absence of this compound (or by using this compound for elution), researchers can elucidate whether a specific protein-protein interaction is calcium-dependent.

This compound vs. EDTA: Understanding the Specificity

While both this compound and EDTA (Ethylenediaminetetraacetic acid) are chelating agents, they exhibit different affinities for divalent cations. This compound has a much higher selectivity for Ca²⁺ over magnesium ions (Mg²⁺), which are typically present at much higher concentrations in the cell. This specificity is crucial for creating a lysis environment that more closely mimics the low-calcium intracellular milieu without significantly depleting Mg²⁺, which is an essential cofactor for many enzymes, including kinases.

FeatureThis compoundEDTA
Primary Ion Chelated Calcium (Ca²⁺)Divalent cations (e.g., Ca²⁺, Mg²⁺)
Selectivity for Ca²⁺ over Mg²⁺ HighLow
Typical Concentration in IP Lysis Buffer 1-5 mM1-5 mM
Primary Purpose in IP Inhibit Ca²⁺-dependent proteases and phosphatases, study Ca²⁺-dependent interactions.General metalloprotease inhibition.

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

Materials:

  • This compound (free acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • To prepare 100 mL of 0.5 M this compound solution, weigh 19.02 g of this compound (free acid) and add it to 80 mL of deionized water.

  • Stir the suspension on a magnetic stirrer. The this compound will not dissolve until the pH is adjusted.

  • Slowly add a 10 M NaOH solution dropwise while monitoring the pH.

  • Continue adding NaOH until the this compound dissolves and the pH of the solution reaches 8.0.

  • Adjust the final volume to 100 mL with deionized water.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at room temperature.

Modified RIPA Lysis Buffer with this compound

Components and Final Concentrations:

ComponentStock ConcentrationVolume for 50 mLFinal Concentration
Tris-HCl, pH 7.41 M2.5 mL50 mM
NaCl5 M1.5 mL150 mM
NP-4010%2.5 mL0.5%
Sodium Deoxycholate10%1.25 mL0.25%
SDS10%50 µL0.05%
This compound, pH 8.00.5 M100 µL1 mM
Deionized Water-to 50 mL-

Procedure:

  • Combine the above components in a 50 mL conical tube.

  • Bring the final volume to 50 mL with deionized water.

  • Mix well and store at 4°C.

  • Important: Immediately before use, add a protease and phosphatase inhibitor cocktail to the required volume of lysis buffer.

Immunoprecipitation Protocol using Lysis Buffer with this compound
  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold modified RIPA lysis buffer with this compound and inhibitors (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.

  • Pre-clearing (Optional but Recommended):

    • Add 20 µL of Protein A/G agarose (B213101) bead slurry to 1 mg of protein lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-5 µg of your primary antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30 µL of Protein A/G agarose bead slurry.

    • Incubate on a rotator for 1-2 hours at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Washing:

    • Carefully aspirate the supernatant.

    • Resuspend the beads in 1 mL of ice-cold lysis buffer (without inhibitors).

    • Centrifuge at 1,000 x g for 1 minute at 4°C and aspirate the supernatant.

    • Repeat the wash step two more times.

  • Elution:

    • After the final wash, carefully remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge at 14,000 x g for 1 minute.

    • The supernatant contains your immunoprecipitated protein(s) ready for SDS-PAGE and Western blot analysis.

Visualizing the Role of this compound

Experimental Workflow for Immunoprecipitation

Immunoprecipitation_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_pellet Cell Pellet lysis_buffer Lysis Buffer (+ this compound, Protease Inhibitors) cell_pellet->lysis_buffer Add lysate Cell Lysate lysis_buffer->lysate Incubate & Centrifuge antibody Primary Antibody lysate->antibody Add beads Protein A/G Beads antibody->beads Add ip_complex Immunocomplex beads->ip_complex Incubate elution Elution ip_complex->elution Wash & Elute analysis SDS-PAGE & Western Blot elution->analysis

Caption: Immunoprecipitation workflow with this compound in the lysis buffer.

Mechanism of this compound in Preventing Protein Degradation

EGTA_Mechanism cluster_cell During Cell Lysis cluster_no_this compound Without this compound cluster_with_this compound With this compound Ca_release Ca²⁺ Release from Stores Active_Protease Active Calpain Ca_release->Active_Protease Activates This compound This compound Ca_release->this compound Binds to Protease Inactive Calpain Preservation Protein Preservation Protein Target Protein Degradation Protein Degradation Active_Protease->Degradation Causes Chelation Ca²⁺ Chelation This compound->Chelation Chelation->Protease Prevents Activation

Caption: this compound's role in preventing Ca²⁺-mediated protein degradation.

Investigating Calcium-Dependent Protein Interactions

Calcium_Dependent_Interaction cluster_condition1 High Calcium / No this compound cluster_condition2 Low Calcium / With this compound Protein_A1 Protein A CaM Calmodulin (CaM) Protein_A1->CaM Binds Interaction1 Protein A-CaM Interaction CaM->Interaction1 Co_IP_Result1 Co-IP Result: Protein A pulls down CaM Interaction1->Co_IP_Result1 Protein_A2 Protein A No_Interaction No Interaction Protein_B2 Protein B CaM_inactive Apo-Calmodulin Co_IP_Result2 Co-IP Result: Protein A does not pull down CaM No_Interaction->Co_IP_Result2

Caption: Using this compound to probe Ca²⁺-dependent protein interactions.

Conclusion

The inclusion of this compound in immunoprecipitation lysis buffers is a critical consideration for ensuring the integrity and stability of target proteins. By selectively chelating calcium ions, this compound effectively inhibits deleterious enzymatic activities and helps to preserve native protein conformations and interactions. For researchers studying calcium-dependent signaling pathways, this compound serves as an indispensable tool for dissecting these complex processes. The provided protocols and guidelines offer a starting point for the effective use of this compound in your immunoprecipitation experiments, ultimately leading to more reliable and reproducible results.

References

Application Notes and Protocols for Calculating Free Calcium Concentration with EGTA Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Controlling the free calcium ion (Ca²⁺) concentration is paramount in a vast array of biological and pharmacological studies. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely used chelating agent that selectively binds to Ca²⁺, enabling the creation of calcium buffers that maintain stable and predictable free Ca²⁺ concentrations.[1][2] These buffers are essential for mimicking the intracellular environment and for calibrating fluorescent calcium indicators.[3][4][5] This document provides a comprehensive guide to the principles, calculations, and protocols for the effective use of this compound-calcium buffers.

Principle of Calcium Buffering with this compound

This compound buffers the concentration of free Ca²⁺ by establishing an equilibrium between the free ion, the free chelator, and the calcium-chelator complex. This relationship is governed by the law of mass action. The binding reaction is as follows:

Ca²⁺ + this compound ⇌ Cathis compound

The effectiveness of this buffering system is defined by the apparent dissociation constant (K'd), which represents the free Ca²⁺ concentration at which half of the this compound is bound to calcium. The K'd is highly sensitive to the experimental conditions.

Factors Influencing the Apparent Dissociation Constant (K'd)

Accurate preparation of Ca²⁺-EGTA buffers is not possible without considering the factors that influence the apparent binding constant.

  • pH: this compound has four protonation sites. As the pH decreases (becomes more acidic), protons compete with Ca²⁺ for binding to this compound, which increases the apparent K'd and reduces this compound's affinity for calcium. At a pH of 7, the apparent pKa is 6.91, while the absolute pKa for the fully deprotonated form is 11.00.

  • Temperature: The binding of Ca²⁺ to this compound is temperature-dependent. The association constants are typically measured between 20-25°C, and adjustments must be made for experiments conducted at different temperatures.

  • Ionic Strength: The ionic strength of the solution, determined by the concentration of all ions present, affects the activity of Ca²⁺ and this compound. Association constants must be adjusted for the specific ionic strength of the experimental solution.

  • Other Ions: Although this compound has a much higher selectivity for Ca²⁺ over Mg²⁺, the high physiological concentration of Mg²⁺ can influence the equilibrium and should be accounted for in calculations.

  • Purity of this compound: The purity of the this compound reagent can vary between suppliers and even between batches. This directly affects the total concentration of active this compound in the solution and can be a significant source of error.

G cluster_equilibrium Ca²⁺-EGTA Equilibrium cluster_factors Influencing Factors Ca_free Free Ca²⁺ Cathis compound Cathis compound Complex Ca_free->Cathis compound Binding EGTA_free Free this compound EGTA_free->Cathis compound Cathis compound->Ca_free Dissociation Cathis compound->EGTA_free Kd Apparent K'd pH pH pH->Kd Temp Temperature Temp->Kd IonicStrength Ionic Strength IonicStrength->Kd Purity This compound Purity Purity->Kd

Caption: The Ca²⁺-EGTA binding equilibrium and the key factors that modulate its apparent dissociation constant (K'd).

Calculating Free Calcium Concentration

Calculating the final free Ca²⁺ concentration requires solving multiple simultaneous equations that account for the binding of Ca²⁺, H⁺, and other ions to this compound. While manual calculations are complex, several software programs and web-based calculators are available to simplify this process.

Available Software and Calculators:

  • Maxchelator (WEBMAXC/MaxChelator): A widely used program for calculating free metal concentrations in the presence of chelators.

  • PyChelator: A modern implementation for metal chelator calculations.

  • Custom Programs: Many labs develop their own scripts or spreadsheets based on published stability constants.

These programs typically require the user to input the total concentrations of calcium, this compound, and other relevant ions, as well as the pH, temperature, and ionic strength of the solution.

Data Presentation: Apparent K'd of Ca²⁺-EGTA

The following table provides reference values for the apparent dissociation constant (K'd) of the Ca²⁺-EGTA complex under common experimental conditions.

pHTemperature (°C)Ionic Strength (M)Apparent K'd (nM)
6.8200.1 M KCl~630
7.0230.1 M KCl~408
7.2200.1 M KCl~150
7.4200.1 M KCl~60
7.0370.15 M~350
7.2370.15 M~140
7.4370.15 M~55

Note: These values are derived from various sources and calculations and should be used as a guide. For maximal accuracy, the K'd should be determined experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Buffered Calcium Solutions

This protocol outlines the steps to prepare a set of calcium calibration buffers.

Materials:

  • This compound (high purity)

  • Calcium Chloride (CaCl₂, anhydrous or dihydrate)

  • Potassium Chloride (KCl) or other salt to set ionic strength

  • A suitable pH buffer (e.g., MOPS or HEPES)

  • Potassium Hydroxide (KOH) or Hydrochloric Acid (HCl) for pH adjustment

  • High-purity, deionized water

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • 1 M CaCl₂: Accurately weigh CaCl₂ and dissolve in deionized water. The concentration should be verified by titration.

    • 0.5 M this compound (pH ~7.0-7.5): Dissolve this compound in water. As this compound is poorly soluble in its acid form, adjust the pH to ~7.0-7.5 with concentrated KOH while stirring to facilitate dissolution. Once dissolved, adjust the final volume.

    • 1 M pH Buffer (e.g., HEPES): Dissolve the buffer salt in water and adjust the pH as needed.

    • 3 M KCl: Dissolve KCl in water.

  • Calculate Solution Compositions: Use a program like Maxchelator or PyChelator to calculate the precise volumes of each stock solution needed to achieve the desired free Ca²⁺ concentrations (e.g., from 10 nM to 10 µM) at a fixed total this compound concentration (e.g., 10 mM) and your target pH, temperature, and ionic strength.

  • Prepare "Zero Calcium" and "Saturating Calcium" Buffers:

    • Zero Ca²⁺ Buffer (e.g., 10 mM K₂this compound): In a volumetric flask, combine the required volumes of the pH buffer, KCl, and this compound stocks. Add water, adjust the final pH meticulously, and then bring to the final volume. This solution represents the minimum Ca²⁺ level.

    • Saturating Ca²⁺ Buffer (e.g., 10 mM Cathis compound): Prepare this similarly to the zero Ca²⁺ buffer, but add the calculated, stoichiometrically equivalent amount of CaCl₂ stock to the this compound.

  • Prepare Intermediate Calibration Buffers: Create a series of buffers with intermediate free Ca²⁺ concentrations by mixing precise volumes of the "Zero Ca²⁺" and "Saturating Ca²⁺" buffers.

  • Storage: Store buffer solutions at 4°C for short-term use (up to a month). For long-term storage, aliquoting and freezing at -20°C or -80°C is possible, but pH may shift upon thawing and should be re-verified.

G cluster_workflow Protocol for Preparing Ca²⁺-EGTA Buffers A 1. Prepare Accurate Stock Solutions (CaCl₂, this compound, Buffer, Salt) B 2. Calculate Compositions (Use Software like Maxchelator) A->B C 3. Prepare 'Zero Ca²⁺' Buffer (10 mM K₂this compound) B->C D 4. Prepare 'Saturating Ca²⁺' Buffer (10 mM Cathis compound) B->D E 5. Mix Zero & Saturating Buffers for Intermediate [Ca²⁺] C->E D->E F 6. Meticulously Verify & Adjust pH E->F G 7. (Recommended) Measure Free [Ca²⁺] with a Ca²⁺-Selective Electrode F->G

Caption: A streamlined workflow for the accurate preparation of this compound-buffered calcium solutions.

Protocol 2: Experimental Verification of Free Ca²⁺

Due to the potential for errors from pH measurement, this compound purity, and ionic strength effects, it is highly recommended to measure the free Ca²⁺ in your prepared buffers.

Materials:

  • Ca²⁺-selective electrode and reference electrode

  • Ion meter

  • Prepared Ca²⁺-EGTA buffer solutions

Procedure:

  • Calibrate the Electrode: Calibrate the Ca²⁺-selective electrode using commercial standards or accurately prepared CaCl₂ solutions of known concentrations (e.g., 100 µM, 1 mM, 10 mM).

  • Measure Free Ca²⁺: After calibration, rinse the electrode and place it in each of your prepared this compound buffer solutions.

  • Record Stable Readings: Allow the electrode potential to stabilize for several minutes before recording the measurement.

  • Compare and Adjust: Compare the measured free Ca²⁺ values with your calculated values. Significant discrepancies may indicate issues with stock solution concentrations, pH, or this compound purity. This method allows for the empirical determination of the K'd under your exact experimental conditions.

Conclusion

The use of this compound to buffer free calcium is a powerful technique, but it demands meticulous attention to detail. The accuracy of the calculated free Ca²⁺ concentration is critically dependent on the precise control of pH, temperature, and ionic strength, as well as knowledge of the purity of the this compound reagent. For critical applications, the use of calculation software combined with empirical verification using a calcium-selective electrode is the most rigorous approach to ensure accurate and reproducible experimental conditions.

References

Troubleshooting & Optimization

EGTA Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with dissolving EGTA in water.

Troubleshooting Guide: this compound Dissolution Issues

Problem: this compound powder is not dissolving in water, forming a cloudy suspension.

This is a common issue as this compound free acid is poorly soluble in water at neutral pH.[1][2] The solubility of this compound is highly dependent on the pH of the solution. To achieve complete dissolution, especially for concentrated stock solutions, the pH must be raised.

Troubleshooting Workflow

EGTA_Troubleshooting cluster_0 Troubleshooting this compound Dissolution start Start: this compound powder not dissolving in water check_ph Is the solution pH neutral or acidic? start->check_ph add_base Slowly add a strong base (e.g., 10 M NaOH or KOH) dropwise while stirring check_ph->add_base Yes monitor_ph Continuously monitor pH with a calibrated meter add_base->monitor_ph dissolved Does the solution become clear as pH approaches 8.0? monitor_ph->dissolved success Success: this compound is dissolved. Adjust to final volume and pH 8.0. dissolved->success Yes precipitates Issue: this compound precipitates out of solution dissolved->precipitates No, or precipitates later end End success->end check_buffer_ph Is the working buffer pH significantly below 8.0? precipitates->check_buffer_ph adjust_final_ph Re-adjust the pH of the final solution after adding this compound stock check_buffer_ph->adjust_final_ph Yes check_buffer_ph->end No, contact support adjust_final_ph->end

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in water?

A1: this compound free acid has poor solubility in water at neutral or acidic pH.[1][2] To dissolve it, you need to increase the pH of the solution to approximately 8.0 by adding a base, such as sodium hydroxide (B78521) (NaOH).[3] As the carboxylic groups on the this compound molecule become ionized at a higher pH, it readily goes into solution.

Q2: What is the recommended pH for dissolving this compound?

A2: The recommended pH to fully dissolve this compound is 8.0. As you slowly add a base and the pH approaches 8.0, you will observe the cloudy suspension clearing as the this compound dissolves.

Q3: Can I use something other than NaOH to dissolve this compound?

A3: Yes, other strong bases like potassium hydroxide (KOH) can be used. Tris base can also be utilized to help dissolve this compound and buffer the solution.

Q4: I'm trying to make a high-concentration stock solution and it's difficult to dissolve. What should I do?

A4: Attempting to create stock solutions with concentrations higher than 0.5 M can be challenging and may lead to precipitation if the pH is not precisely controlled. It is recommended to prepare a 0.5 M stock solution and then dilute it to your desired working concentration.

Q5: My this compound solution precipitated after I added it to my experimental buffer. Why did this happen?

A5: This is likely due to a drop in pH. If your working buffer has a pH below 8.0, adding the concentrated this compound stock can lower the local pH, causing the less soluble protonated forms of this compound to precipitate out. To prevent this, ensure your final buffer's pH is compatible with maintaining this compound solubility or readjust the pH of the final solution after adding the this compound stock.

Q6: How should I store my this compound stock solution?

A6: A 0.5 M this compound stock solution at pH 8.0 can be stored at room temperature for short periods. For longer-term storage, it is best to keep it at 2-8°C, where it can remain stable for several months. For extended storage, sterile filter the solution and store it in aliquots at -20°C. It is advisable to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Conditions for this compound Dissolution

ParameterConditionRationale & Notes
pH ~8.0This compound's carboxyl groups are ionized at this alkaline pH, significantly increasing its solubility. Dissolution is poor at neutral or acidic pH.
Solvent Deionized WaterThe primary solvent for creating aqueous this compound solutions.
Base NaOH or KOH (10 M recommended)A strong base is required to raise the pH to the target of 8.0.
Temperature Room TemperaturePreparing concentrated stock solutions at room temperature is recommended as solubility is lower at colder temperatures.
Concentration Up to 0.5 MHigher concentrations are difficult to dissolve and may precipitate. It is standard practice to make a 0.5 M stock and dilute as needed.

Experimental Protocols

Protocol: Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

This protocol details the steps to prepare a 100 mL of 0.5 M this compound stock solution.

Materials:

  • This compound (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), MW: 380.35 g/mol

  • Sodium hydroxide (NaOH) pellets or a 10 M solution

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

  • Sterile filter (0.22 µm) and storage bottles (optional, for long-term storage)

Experimental Workflow

EGTA_Protocol cluster_1 Protocol for 0.5 M this compound Stock Solution weigh 1. Weigh 19.02 g of this compound add_water 2. Add this compound to ~80 mL of deionized water in a beaker weigh->add_water stir 3. Place on magnetic stirrer. Solution will be cloudy. add_water->stir adjust_ph 4. Slowly add 10 M NaOH dropwise while monitoring pH stir->adjust_ph dissolve 5. Continue adding NaOH until this compound fully dissolves (pH approaches 8.0) adjust_ph->dissolve final_ph 6. Carefully adjust final pH to 8.0 dissolve->final_ph final_volume 7. Transfer to a 100 mL graduated cylinder and add water to 100 mL final_ph->final_volume store 8. Store at 2-8°C or aliquot and freeze at -20°C for long-term storage final_volume->store

Caption: Step-by-step workflow for preparing a 0.5 M this compound solution.

Procedure:

  • Weigh this compound: Weigh out 19.02 g of this compound and add it to a beaker.

  • Add Water: Add approximately 80 mL of deionized water to the beaker. The solution will be a cloudy suspension.

  • Stir: Place the beaker on a magnetic stirrer and begin stirring.

  • Adjust pH: While continuously stirring and monitoring with a calibrated pH meter, slowly add a 10 M NaOH solution drop by drop.

  • Dissolution: As the pH increases and approaches 8.0, the this compound will begin to dissolve, and the solution will become clear.

  • Final pH Adjustment: Continue to carefully add NaOH until the pH is stable at exactly 8.0.

  • Final Volume: Once fully dissolved and the pH is set, transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.

  • Storage: For long-term storage, sterilize the solution by passing it through a 0.22 µm filter and store it in aliquots at 2-8°C or -20°C.

References

Technical Support Center: Long-Term Stability and Storage of EGTA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, proper storage, and troubleshooting of this compound solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A 0.5 M this compound stock solution with a pH of 8.0 can be stored at room temperature for short periods. For longer-term storage, refrigeration at 2-8°C is recommended, where it can remain stable for several months. For extended storage, sterile filtering the solution and storing it in aliquots at -20°C is advisable to prevent degradation and contamination.[1] Some commercial this compound solutions are reported to have a shelf life of up to 60 months when stored at 10-25°C.[1]

Q2: What is the expected shelf life of a prepared this compound solution?

The shelf life of an this compound solution depends on the storage conditions, concentration, and preparation method. A properly prepared and stored 0.5 M this compound stock solution at pH 8.0 can be stable for up to one year at 4°C.[2] For lower concentrations, such as 10 mM in water, a shelf life of about a month at 4°C has been reported.[3]

Q3: What are the signs of this compound solution degradation?

Visual signs of this compound solution degradation can include:

  • Precipitation: The formation of a solid precipitate in the solution, especially after temperature changes or addition to a buffer, can indicate a problem.[1]

  • Discoloration: Any change from a clear, colorless solution may suggest contamination or degradation.

  • pH Shift: A significant change in the pH of the solution over time can indicate degradation or absorption of atmospheric CO2.

Q4: Can I freeze my this compound solution?

Yes, this compound solutions can be frozen for long-term storage. It is recommended to store them in single-use aliquots to avoid repeated freeze-thaw cycles, which can potentially affect the stability of the solution.

Q5: Why is the pH of my this compound solution critical for its stability and function?

The chelating capacity of this compound is highly dependent on pH. This compound's affinity for calcium ions is significantly reduced at lower pH values due to the protonation of its carboxyl groups. For optimal chelation and solubility, this compound solutions should be maintained at a pH of around 8.0.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder will not dissolve Incorrect pH: this compound is poorly soluble in water at neutral or acidic pH.Slowly add a strong base (e.g., 10 M NaOH or KOH) dropwise while stirring to raise the pH to 8.0. The this compound will dissolve as the pH increases.
Low Temperature: Solubility is lower at colder temperatures.Prepare concentrated stock solutions at room temperature.
High Concentration: Attempting to make a stock solution above 0.5 M can be difficult.Prepare a 0.5 M stock solution and dilute it to your desired working concentration.
Precipitate forms after adding this compound to my buffer pH Drop: Your working buffer may have a pH below 8.0, causing the this compound to precipitate.Ensure the final buffer pH is high enough to maintain this compound solubility. You may need to readjust the pH of the final solution after adding the this compound stock.
Inconsistent or unexpected experimental results Inaccurate this compound Concentration: The purity of commercial this compound can vary, and it is often hydrated.For highly sensitive experiments, consider titrating your this compound solution to determine its exact concentration.
Incorrect Free Calcium Calculation: The chelating capacity of this compound is influenced by pH, temperature, and ionic strength.Use a calcium buffer calculator program to determine the precise amount of this compound and calcium needed for your specific experimental conditions.
Degraded this compound Solution: The chelating activity of the this compound solution may have diminished over time.If degradation is suspected, prepare a fresh solution. For critical applications, consider performing a quality control check on the solution's chelating capacity.

Data on this compound Solution Stability

While comprehensive quantitative data on the degradation rate of this compound solutions under various storage conditions is limited in publicly available literature, the primary degradation pathway at typical laboratory storage temperatures is believed to be slow hydrolysis. The stability is significantly influenced by pH and temperature.

Storage Condition Stability Summary

Storage TemperatureConcentrationRecommended DurationNotes
Room Temperature (10-25°C)0.5 MShort-termSuitable for daily use. Some commercial solutions are stable for up to 60 months.
Refrigerated (2-8°C)0.5 MSeveral months to a yearRecommended for long-term storage of stock solutions.
10 mMApproximately 1 monthLower concentrations may have a shorter shelf life.
Frozen (-20°C)0.5 MExtended periodsAliquoting is recommended to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of 0.5 M this compound Stock Solution (pH 8.0)

Materials:

  • This compound (free acid or disodium (B8443419) salt)

  • Deionized water

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

Procedure:

  • Weigh out the appropriate amount of this compound for your desired final volume (e.g., 19.02 g for 100 mL of 0.5 M solution).

  • Add the this compound to a beaker containing deionized water, approximately 80% of the final volume.

  • Place the beaker on a magnetic stirrer and begin stirring. The solution will be a cloudy suspension.

  • Slowly add 10 M NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the this compound is completely dissolved. The solution will become clear as the pH approaches 8.0.

  • Carefully adjust the final pH to 8.0.

  • Transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.

  • For long-term storage, sterile filter the solution through a 0.22 µm filter and store in aliquots at 2-8°C or -20°C.

Protocol for Assessing this compound Chelation Capacity (Spectrophotometric Method)

This protocol provides a method to qualitatively or semi-quantitatively assess the calcium chelation capacity of an this compound solution using a calcium-sensitive dye.

Materials:

  • This compound solution to be tested

  • Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

  • Calcium-sensitive colorimetric indicator (e.g., Arsenazo III, o-cresolphthalein (B1221799) complexone) or fluorescent indicator (e.g., Fluo-4, Fura-2)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Spectrophotometer or fluorometer

  • Cuvettes or microplate reader

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the calcium indicator in the buffer.

  • To these solutions, add a known concentration of CaCl₂ to elicit a measurable change in absorbance or fluorescence.

  • Add varying concentrations of your this compound solution to these calcium-containing solutions.

  • Measure the absorbance or fluorescence of each sample at the appropriate wavelength.

  • A decrease in the signal from the calcium-indicator complex indicates that this compound is chelating the calcium. The extent of the signal reduction can be used to estimate the relative activity of your this compound solution compared to a freshly prepared standard.

Visualizations

experimental_workflow This compound Solution Preparation and QC Workflow cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in ~80% final volume of dH2O weigh->dissolve ph_adjust Adjust pH to 8.0 with NaOH/KOH dissolve->ph_adjust volume_adjust Adjust to final volume ph_adjust->volume_adjust dissolution_issue Dissolution Issues ph_adjust->dissolution_issue short_term Room Temp (short-term) volume_adjust->short_term long_term_fridge 2-8°C (long-term) volume_adjust->long_term_fridge long_term_freezer -20°C (extended-term) volume_adjust->long_term_freezer visual_inspection Visual Inspection (Clarity, Color) short_term->visual_inspection long_term_fridge->visual_inspection aliquot Aliquot for freezing long_term_freezer->aliquot aliquot->visual_inspection ph_check pH Measurement visual_inspection->ph_check chelation_assay Chelation Capacity Assay ph_check->chelation_assay inconsistent_results Inconsistent Results chelation_assay->inconsistent_results precipitation Precipitation in Buffer inconsistent_results->precipitation

Caption: Workflow for this compound solution preparation, storage, and quality control.

troubleshooting_logic This compound Troubleshooting Logic start Problem with this compound Solution dissolves Does not dissolve start->dissolves precipitates Precipitates in buffer start->precipitates bad_results Inconsistent results start->bad_results check_ph Check/Adjust pH to 8.0 dissolves->check_ph No check_temp Prepare at Room Temp dissolves->check_temp No check_conc Use <= 0.5 M dissolves->check_conc No check_buffer_ph Check final buffer pH precipitates->check_buffer_ph Yes titrate_this compound Titrate this compound to find exact conc. bad_results->titrate_this compound Yes use_ca_calculator Use Calcium Buffer Calculator bad_results->use_ca_calculator Yes prepare_fresh Prepare fresh solution bad_results->prepare_fresh Suspect Degradation check_ph->prepare_fresh check_temp->prepare_fresh check_conc->prepare_fresh check_buffer_ph->prepare_fresh titrate_this compound->prepare_fresh use_ca_calculator->prepare_fresh

Caption: Decision tree for troubleshooting common issues with this compound solutions.

References

common mistakes in preparing EGTA-containing buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of EGTA-containing buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound, particularly in its free acid form, has very poor solubility in water at neutral or acidic pH. To dissolve this compound, you must increase the pH of the solution. For concentrated stock solutions (e.g., 0.5 M), the pH typically needs to be adjusted to 8.0 using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2] As the pH approaches 8.0, the cloudy suspension will become a clear solution.[1]

Q2: What is the correct order of steps for preparing a concentrated this compound stock solution?

The correct procedure is crucial to prevent precipitation and ensure accurate concentration. Always add the weighed this compound powder to water before adjusting the pH.[1] Attempting to adjust the pH of the water first can make it more difficult to dissolve the this compound.

Q3: My this compound precipitated after I added it to my final experimental buffer. What happened?

This commonly occurs when a concentrated this compound stock solution, typically at pH 8.0, is added to a working buffer with a lower pH (e.g., below 8.0).[1] The localized drop in pH causes the this compound to convert to its less soluble protonated form, leading to precipitation. To avoid this, ensure the final buffer has sufficient buffering capacity to maintain a pH where this compound remains soluble. You may need to re-adjust the final buffer's pH after adding the this compound stock.

Q4: How should I store my this compound stock solution?

For short-term storage, a 0.5 M this compound stock solution at pH 8.0 can be kept at room temperature or at 2-8°C for several months. For long-term storage, it is best to sterile filter the solution and store it in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Q5: Can preparing my this compound buffer incorrectly affect my experimental results?

Yes, absolutely. Inaccurate this compound concentrations due to variations in reagent purity or hydration can lead to incorrect calculations of free calcium concentrations. This is particularly critical in calcium-dependent assays, where it can cause inconsistent results or a lack of expected biological responses. Furthermore, this compound can interfere with certain enzymatic reactions, like PCR, by chelating essential magnesium ions (Mg²⁺).

Troubleshooting Guide

This guide addresses specific problems you might encounter during the preparation of this compound-containing buffers.

Problem Possible Cause Recommended Solution
Cloudy solution or visible precipitate in stock solution. The pH is too low for the this compound to dissolve completely.Slowly add a strong base (e.g., 10 M NaOH) dropwise while vigorously stirring and monitoring the pH. The this compound should fully dissolve as the pH approaches 8.0.
The desired concentration is too high (e.g., >0.5 M).It is challenging to prepare this compound stock solutions above 0.5 M. It is recommended to prepare a 0.5 M stock and dilute it as needed for your working solutions.
The preparation was done at a low temperature.The solubility of this compound is lower at colder temperatures. Prepare concentrated stock solutions at room temperature to ensure complete dissolution.
The pH of the final buffer is unstable after adding this compound. The buffering capacity of the final buffer is insufficient to handle the addition of the alkaline this compound stock.Choose a buffer with a pKa closer to the desired final pH and/or increase the buffer concentration. Re-adjust the pH of the final solution after adding the this compound stock.
Inconsistent or unexpected experimental results. The actual concentration of the this compound stock may be inaccurate due to variations in the purity of the commercial reagent.For highly sensitive experiments, consider titrating the this compound solution to determine its precise concentration.
The calculation of free calcium is incorrect.The chelating ability of this compound is influenced by pH, temperature, and ionic strength. Use a specialized calcium buffer calculator program to determine the correct amounts of this compound and calcium for your specific experimental conditions.

Experimental Protocols

Protocol: Preparation of a 0.5 M this compound Stock Solution (100 mL)

Materials:

  • This compound (free acid or disodium (B8443419) salt, MW: 380.35 g/mol for anhydrous)

  • High-purity, deionized water

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 100 mL volumetric flask

Methodology:

  • Weigh this compound: Accurately weigh 19.02 g of this compound and add it to a beaker containing approximately 80 mL of deionized water. The mixture will appear as a cloudy suspension.

  • Initial Mixing: Place the beaker on a magnetic stirrer and add a stir bar to begin mixing.

  • pH Adjustment: While the solution is stirring, slowly add 10 M NaOH (or KOH) drop by drop. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: Continue to add the base until the this compound completely dissolves, which should occur as the pH approaches 8.0. The solution will become clear. Be careful not to overshoot the target pH.

  • Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure all the this compound is transferred.

  • Bring to Volume: Add deionized water to bring the final volume to the 100 mL mark.

  • Storage: For long-term storage, filter-sterilize the solution and store in aliquots at -20°C.

Visual Troubleshooting Workflows

EGTA_Precipitate_Troubleshooting start_node Start: this compound Precipitate in Final Buffer q1 Is the pH of your final buffer < 8.0? start_node->q1 s1 Action: Re-adjust pH of final buffer after adding this compound. Ensure buffer has sufficient capacity. q1->s1 Yes q2 Was a concentrated (e.g., 0.5M) this compound stock used? q1->q2 No end_node Problem Resolved s1->end_node s2 Action: Use a more dilute This compound stock or add the concentrated stock very slowly while vortexing. q2->s2 Yes q2->end_node No s2->end_node

Caption: Troubleshooting workflow for this compound precipitation in the final buffer.

EGTA_Solubility_Troubleshooting start_node Start: this compound Stock Solution is Cloudy q1 Is the pH of the solution at 8.0? start_node->q1 s1 Action: Slowly add 10M NaOH dropwise with vigorous stirring until pH reaches 8.0. q1->s1 No q2 Is the concentration > 0.5 M? q1->q2 Yes end_node Problem Resolved s1->end_node s2 Action: Prepare a new solution at a lower concentration (e.g., 0.5 M). q2->s2 Yes q3 Was the solution prepared at room temperature? q2->q3 No s2->end_node s3 Action: Gently warm the solution while stirring to aid dissolution. Prepare at room temp in future. q3->s3 No q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for dissolving this compound in a stock solution.

References

Navigating the Nuances of EGTA-Calcium Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing EGTA for calcium chelation, precise control and a thorough understanding of its binding affinity are paramount for reproducible and accurate experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the effect of temperature on this compound's calcium binding affinity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected free calcium concentrations in this compound buffers. Temperature Fluctuations: The apparent binding affinity of this compound for calcium is temperature-dependent. Inconsistent temperatures during buffer preparation or experiments will lead to variable free calcium levels.1. Maintain a constant temperature: Prepare and use this compound-calcium buffers at a consistent, controlled temperature. 2. Recalculate for different temperatures: If experiments must be conducted at various temperatures, the apparent association constant (K'Cathis compound) must be recalculated for each temperature using the Van't Hoff isochore.[1]
Incorrect pH: The apparent affinity of this compound for calcium is highly pH-sensitive. Small shifts in pH can significantly alter the free calcium concentration.1. Verify pH: Accurately measure and adjust the pH of the final buffer solution at the experimental temperature. 2. Use a reliable pH buffer: Employ a pH buffer with a pKa close to the desired experimental pH to ensure stability.
Inaccurate this compound Concentration: The purity of commercial this compound can vary, affecting the total this compound concentration in your solution.1. Determine this compound purity: If precise calcium buffering is critical, consider determining the purity of your this compound stock. 2. Use a standardized this compound solution: Prepare a large batch of this compound stock solution and standardize its concentration for consistent results across experiments.
Calculated free calcium does not match measured values. Ionic Strength Effects: The association constants for this compound are also dependent on the ionic strength of the solution.1. Maintain consistent ionic strength: Keep the ionic strength of your experimental solutions constant. 2. Correct for ionic strength: Use appropriate correction factors or software like Maxchelator that account for ionic strength when calculating free calcium.
Presence of other ions: this compound has a much lower affinity for magnesium than for calcium, but high concentrations of Mg²⁺ can still influence Ca²⁺ binding.1. Account for competing ions: When preparing buffers, consider the concentrations of other divalent cations that might compete with calcium for this compound binding. 2. Use specialized calculation software: Employ software that can account for multiple equilibria in complex solutions.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the calcium binding affinity of this compound?

A1: The binding of calcium to this compound is an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the reactants (dissociation of the Ca-EGTA complex), thus decreasing the binding affinity (lower association constant, Ka, or higher dissociation constant, Kd). Conversely, lowering the temperature increases the binding affinity. This relationship can be quantified using the Van't Hoff isochore, which relates the change in the equilibrium constant to the change in temperature and the enthalpy of the reaction.[1][2]

Q2: I read a study suggesting that the apparent binding constant of this compound for Ca²⁺ is the same at 5°C and 20°C. How does this align with the known temperature dependence?

A2: This observation, reported by Matsuda and Yagi (1980), highlights the difference between the absolute binding constant and the apparent binding constant at a specific pH.[3] The absolute binding constant for the reaction Ca²⁺ + this compound⁴⁻ ⇌ Cathis compound²⁻ is indeed temperature-dependent. However, the apparent binding constant (K'Cathis compound) is also heavily influenced by pH because protons compete with calcium for binding to the this compound molecule. The pKa values of this compound's carboxyl groups are also temperature-dependent. It is possible that under the specific pH and buffer conditions of that study, the temperature-dependent changes in this compound protonation and calcium binding partially offset each other, leading to a relatively stable apparent binding constant over that limited temperature range. For accurate work, especially over a wider range of temperatures, it is crucial to correct for temperature effects on both the calcium and proton association constants.[1]

Q3: How can I calculate the free calcium concentration in my this compound buffer at a specific temperature?

A3: You can use software programs like Maxchelator or develop a spreadsheet based on the relevant equilibria and the Van't Hoff equation. The key parameters you will need are:

  • Total calcium and total this compound concentrations.

  • The pH of the solution at the experimental temperature.

  • The ionic strength of the solution.

  • The standard enthalpy change (ΔH°) for the Ca-EGTA binding reaction, which is approximately -7.9 kcal/mol.

  • The association constants for Ca²⁺ and H⁺ with this compound at a reference temperature (e.g., 20°C or 25°C).

Q4: What is the Van't Hoff isochore and how is it used for this compound-calcium binding?

A4: The Van't Hoff isochore is a thermodynamic equation that describes the temperature dependence of an equilibrium constant. For the Ca-EGTA association constant (Ka), it can be expressed as:

ln(K₂/K₁) = -ΔH°/R * (1/T₂ - 1/T₁)

Where:

  • K₁ and K₂ are the association constants at absolute temperatures T₁ and T₂, respectively.

  • ΔH° is the standard enthalpy change of the reaction.

  • R is the universal gas constant.

By knowing the association constant at one temperature and the enthalpy change, you can calculate the constant at another temperature.

Quantitative Data

The apparent association constant of this compound for Ca²⁺ (log K'Cathis compound) is influenced by temperature, pH, and ionic strength. The following table provides calculated estimates of log K'Cathis compound at different temperatures for a solution with a pH of 7.0 and an ionic strength of 0.1 M, based on the Van't Hoff equation and published constants.

Temperature (°C)Apparent Dissociation Constant (K'd) (nM)log K'Cathis compound (M⁻¹)
4~45~7.35
20~110~6.96
25~150~6.82
37~290~6.54

Note: These values are illustrative and should be recalculated for specific experimental conditions using appropriate software or equations.

Experimental Protocols

Protocol 1: Determination of Apparent Ca-EGTA Association Constant using a Ca²⁺-Selective Electrode

This method directly measures the free Ca²⁺ concentration in a series of Ca-EGTA solutions to determine the apparent association constant (K'Cathis compound) under specific experimental conditions.

Materials:

  • Ca²⁺-selective electrode and reference electrode

  • pH meter

  • Calibrated digital voltmeter

  • Thermostatically controlled water bath

  • Stock solutions: CaCl₂, this compound, pH buffer (e.g., MOPS or HEPES), and a salt to adjust ionic strength (e.g., KCl)

Procedure:

  • Prepare Ca-EGTA standards: Prepare a series of solutions with a constant total this compound concentration and varying total Ca²⁺ concentrations to achieve a range of free Ca²⁺ levels (e.g., from pCa 8 to pCa 5).

  • Set up the measurement system: Calibrate the Ca²⁺-selective electrode using commercial standards. Place the electrodes in the thermostatically controlled sample cup.

  • Measure electrode potential: Measure the potential of each Ca-EGTA standard solution.

  • Calculate free Ca²⁺: Use the calibration curve to determine the free [Ca²⁺] in each standard.

  • Determine K'Cathis compound: Plot the data using a Scatchard or double-reciprocal plot to determine the total this compound concentration and the apparent Ca-EGTA association constant.

Protocol 2: Determination of Apparent Ca-EGTA Association Constant using a Fluorescent Ca²⁺ Indicator

This protocol uses a fluorescent Ca²⁺ indicator, such as Fura-2, to determine the free Ca²⁺ concentration in Ca-EGTA buffers.

Materials:

  • Fluorometer or fluorescence microscope

  • Fura-2 (or another suitable Ca²⁺ indicator)

  • Ca-EGTA calibration buffer kit or homemade buffers

  • Thermostatically controlled cuvette holder or stage

Procedure:

  • Prepare Ca-EGTA buffers: Prepare a series of Ca-EGTA buffers with known free Ca²⁺ concentrations, calculated for the desired temperature, pH, and ionic strength.

  • Add fluorescent indicator: Add a small, constant amount of the fluorescent indicator to each buffer.

  • Measure fluorescence: Measure the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) of the indicator in each buffer at the experimental temperature.

  • Generate a calibration curve: Plot the fluorescence signal against the known free [Ca²⁺].

  • Determine K'Cathis compound of your experimental solutions: The fluorescence of the indicator in an experimental solution containing this compound can be used to determine the free [Ca²⁺] by interpolation from the calibration curve, from which K'Cathis compound can be calculated.

Visualizations

Experimental_Workflow_Ca_Electrode cluster_prep Buffer Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions (CaCl2, this compound, Buffer, Salt) prep_standards Create Ca-EGTA Standards (Varying [Ca]total) prep_stocks->prep_standards measure_potential Measure Potential in Standards prep_standards->measure_potential calibrate_electrode Calibrate Ca2+ Selective Electrode calibrate_electrode->measure_potential calc_free_ca Calculate Free [Ca2+] measure_potential->calc_free_ca scatchard_plot Scatchard/Double- Reciprocal Plot calc_free_ca->scatchard_plot determine_k Determine K'Cathis compound scatchard_plot->determine_k

Caption: Workflow for determining K'Cathis compound with a Ca²⁺-selective electrode.

Logical_Relationship_Temperature_Affinity cluster_explanation Thermodynamic Relationship temp Temperature affinity This compound-Ca2+ Binding Affinity (K'a) temp->affinity inversely affects dissociation Ca-EGTA Dissociation affinity->dissociation is inversely related to free_ca Free [Ca2+] dissociation->free_ca leads to higher increase_temp Increase in Temperature decrease_affinity Decrease in Apparent Affinity increase_temp->decrease_affinity increase_dissociation Increased Dissociation decrease_affinity->increase_dissociation increase_free_ca Higher Free [Ca2+] increase_dissociation->increase_free_ca

Caption: Effect of temperature on this compound-calcium binding affinity.

References

alternatives to EGTA for inhibiting DNase activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNase inhibition. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding alternatives to EGTA for inhibiting DNase activity during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to this compound or EDTA to inhibit DNases?

While this compound and EDTA are effective and widely used chelators, they may not be suitable for all applications. The primary reason to seek an alternative is incompatibility with downstream experimental steps. For instance:

  • Enzyme-dependent reactions: Many polymerases (for PCR) and reverse transcriptases require divalent cations like Mg²⁺ as cofactors. The presence of a strong chelator like EDTA or this compound will inhibit these enzymes.

  • Immobilized Metal Affinity Chromatography (IMAC): Techniques using His-tagged proteins with matrices like Ni-NTA or cobalt beads are sensitive to chelators, which can strip the metal ions from the column, affecting protein purification.

  • Specific ion studies: If your experiment is designed to study the effect of specific divalent cations, using a chelator is not feasible.

Q2: What are the main classes of DNase inhibitors besides this compound?

DNase inhibitors can be broadly categorized into two main groups:

  • Chelating Agents: These molecules, like this compound and EDTA, function by binding and sequestering the divalent cations (primarily Mg²⁺ and Ca²⁺) that most DNases require for their enzymatic activity. Citrate is another example of a chelating agent.

  • Non-Chelating Inhibitors: These compounds inhibit DNases without relying on cation sequestration. They often interact directly with the DNase enzyme. A prominent example is Aurintricarboxylic Acid (ATA), which binds to the enzyme and alters its conformation.[1][2] Protein-based inhibitors, such as actin, also fall into this category, though they are less commonly used in routine lab work.[3]

Q3: How do I choose the right DNase inhibitor for my experiment?

The choice depends on your sample and downstream application. The following decision-making workflow can help guide your selection.

G start Start: Need to Inhibit DNase q1 Is your downstream application sensitive to divalent cation removal? start->q1 non_chelator Use a Non-Chelating Inhibitor (e.g., Aurintricarboxylic Acid) q1->non_chelator  Yes q2 Can the inhibitor be removed before the sensitive step? q1->q2  No chelator Use a Chelating Agent (e.g., EDTA, Citrate) end_chelator Application: RNA storage, sample lysis before cleanup chelator->end_chelator end_non_chelator Application: One-pot reactions, IMAC, PCR buffers non_chelator->end_non_chelator q2->chelator No cleanup Proceed with Chelator + Cleanup Step (e.g., Phenol:Chloroform, Column Purification) q2->cleanup Yes end_cleanup Application: RNA prep for RT-PCR, DNase treatment before PCR cleanup->end_cleanup

Choosing a DNase Inhibitor.

Troubleshooting Guide

Problem: My DNA is still degrading even after adding a chelator like this compound/EDTA.

  • Insufficient Concentration: The molar concentration of the chelator must be in excess of the total concentration of divalent cations (Mg²⁺, Ca²⁺) in your sample. Buffers or media can be a significant source of these ions. Solution: Increase the final concentration of EDTA to 5-10 mM.

  • Cation-Independent DNase: Some rare DNases do not require divalent cations for activity. Solution: Switch to a broad-spectrum, non-chelating inhibitor like Aurintricarboxylic Acid (ATA).

  • Extreme DNase Contamination: The sample may have an unusually high concentration of DNases. Solution: Combine the chelator with heat inactivation (e.g., 65-75°C for 10-15 minutes). Note that heating in the presence of divalent cations can damage RNA; therefore, add the chelator before heating.[1][4]

Problem: I need to inhibit DNases, but my downstream assay (e.g., PCR) requires Mg²⁺.

  • Option 1: Use a Non-Chelating Inhibitor: This is the most straightforward solution. Add Aurintricarboxylic Acid (ATA) to your sample preparation buffers. Since it does not chelate Mg²⁺, it will not interfere with your PCR reaction.

  • Option 2: Heat Inactivation: After treating your sample with DNase I, you can inactivate the enzyme by heating it to 75°C for 10 minutes. It is crucial to add a chelator (like EDTA) before this heating step to protect RNA from heat-induced degradation. The final concentration of EDTA in the PCR mix must be low enough not to inhibit the polymerase.

  • Option 3: Enzyme Removal: After DNase treatment, remove the enzyme from the sample. This can be achieved through phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a column-based RNA purification kit, which will wash away proteins and other contaminants.

Problem: I am purifying His-tagged proteins, and my sample is viscous due to DNA, but I cannot use EDTA.

  • Solution: Use a non-chelating inhibitor in your lysis buffer. Aurintricarboxylic Acid (ATA) is a suitable choice. Alternatively, you can physically shear the DNA by sonication or use an enzyme like Benzonase, which has high activity and can be used in the presence of various reagents compatible with IMAC.

Data Presentation: Comparison of DNase Inhibitors

The table below summarizes the properties and typical working concentrations of common alternatives to this compound.

InhibitorClassMechanism of ActionTypical Working ConcentrationIC₅₀ (DNase I)Key Considerations
EDTA ChelatorSequesters divalent cations (Mg²⁺, Ca²⁺).2-10 mMN/A (Mechanism is cofactor removal)Incompatible with PCR, IMAC. Protects RNA during heat inactivation.
Citrate ChelatorSequesters divalent cations.45 mMN/A (Mechanism is cofactor removal)A weaker chelator than EDTA. May require higher concentrations.
Aurintricarboxylic Acid (ATA) Non-ChelatorBinds directly to the enzyme, altering its 3D conformation and interfering with DNA binding.10-100 µM~2-7 µMBroad-spectrum inhibitor of many nucleic acid-binding proteins. Compatible with PCR and IMAC.

Experimental Protocols

Protocol: RNA Purification with ATA-Mediated DNase Inhibition

This protocol is designed for situations where RNA integrity is critical, and the sample will be used in downstream applications sensitive to chelators.

Materials:

  • Cell lysis buffer (chelator-free)

  • Aurintricarboxylic Acid (ATA) stock solution (10 mM in nuclease-free water)

  • DNase I (RNase-free)

  • 10X DNase I reaction buffer (chelator-free)

  • RNA purification columns/kit

  • Nuclease-free water

Procedure:

  • Prepare Lysis Buffer with ATA: Add ATA stock solution to your chelator-free cell lysis buffer to a final concentration of 100 µM.

  • Cell Lysis: Lyse cells according to your standard protocol using the ATA-containing lysis buffer. The ATA will provide initial protection against DNases released during lysis.

  • Initial RNA Isolation: Proceed with the initial steps of your RNA isolation protocol (e.g., using TRIzol or a column-based kit) until you have the crude RNA pellet or the sample is bound to the column matrix.

  • On-Column DNase Digestion:

    • Wash the silica (B1680970) membrane of the RNA purification column as per the kit manufacturer's instructions.

    • Prepare the DNase I digestion mix. For a 50 µL reaction:

      • 5 µL of 10X DNase I Reaction Buffer

      • 2.5 µL of DNase I (RNase-free)

      • 42.5 µL of Nuclease-free water

    • Pipette the 50 µL digestion mix directly onto the column membrane.

    • Incubate at room temperature (20-25°C) for 15 minutes.

  • Inactivate and Remove DNase:

    • Add the wash buffer from your kit to the column. This step will wash away the inactivated DNase I. ATA is not typically used during this on-column digestion as the final washes will remove all proteins. The initial inclusion of ATA protects the sample during lysis.

  • Complete RNA Purification: Continue with the wash and elution steps of your RNA purification kit protocol.

  • Elution: Elute the purified, DNA-free RNA in nuclease-free water. The resulting RNA is ready for use in any downstream application, including RT-qPCR, without interference from chelators.

Visualizations

G cluster_0 Chelator Mechanism (e.g., EDTA) cluster_1 Non-Chelator Mechanism (e.g., ATA) EDTA EDTA Cofactors Mg²⁺ / Ca²⁺ EDTA->Cofactors sequesters DNase_A Active DNase I DNA_A DNA Substrate DNase_A->DNA_A cleaves Cofactors->DNase_A binds & activates Products_A Degraded DNA DNA_A->Products_A ATA ATA DNase_B Active DNase I ATA->DNase_B binds & inhibits Inactive_DNase Inactive Complex DNase_B->Inactive_DNase DNA_B DNA Substrate Inactive_DNase->DNA_B cannot cleave

Mechanisms of DNase Inhibition.

References

Validation & Comparative

EGTA vs. BAPTA: A Comparative Guide to Rapid Calcium Buffering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of intracellular calcium, the choice of a suitable calcium chelator is a critical experimental decision. This guide provides a comprehensive comparison of two of the most widely used calcium buffers, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), with a focus on their application in rapid calcium buffering.

The differential kinetics of these two chelators are frequently exploited to probe the spatial and temporal dynamics of calcium signaling, particularly in neuroscience. While both exhibit high affinity for calcium ions, their rates of binding and dissociation differ significantly, making them suitable for distinct experimental questions.

Quantitative Comparison of Kinetic Properties

The efficacy of a calcium chelator is determined by its kinetic parameters: the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_d). These values dictate how quickly a chelator can bind and release calcium, and consequently, its effectiveness in buffering transient calcium fluctuations.

PropertyThis compoundBAPTASignificance for Rapid Buffering
k_on (M⁻¹s⁻¹) ~1.5 x 10⁶ - 3 x 10⁶[1][2]~4.0 x 10⁸ - 6 x 10⁸[2][3][4]BAPTA's ~100 to 400-fold faster on-rate allows it to capture Ca²⁺ ions much more rapidly, making it highly effective at buffering fast, localized Ca²⁺ transients near their source.
k_off (s⁻¹) ~0.2 - 1.5~97BAPTA's faster off-rate allows for a more rapid release of Ca²⁺, enabling it to better follow and buffer fluctuating Ca²⁺ signals.
K_d (nM) ~70 - 150~110 - 220Both have similar high affinities for Ca²⁺, meaning they bind Ca²⁺ tightly at low concentrations.
pH Sensitivity Affinity is pH-dependentAffinity is largely pH-independent around physiological pHBAPTA is preferred for experiments where pH may fluctuate, as its Ca²⁺ binding is more stable.
Mg²⁺ Selectivity ModerateHigh (10⁵-fold greater affinity for Ca²⁺ than Mg²⁺)BAPTA's high selectivity is advantageous in cellular environments with high Mg²⁺ concentrations.

Deciphering Calcium Signaling Domains with this compound and BAPTA

A key application of the kinetic differences between this compound and BAPTA is in the study of calcium signaling domains at the sub-cellular level, particularly at the presynaptic terminals of neurons. The differential effects of these buffers on neurotransmitter release are used to infer the coupling distance between voltage-gated calcium channels (VGCCs) and the calcium sensors on synaptic vesicles.

  • Nanodomain Signaling: This refers to a tight coupling where the calcium sensor is located very close (within ~20-50 nm) to the mouth of the calcium channel. Due to the rapid and localized nature of the calcium signal, the slow-binding this compound is ineffective at capturing calcium ions before they reach the sensor. In contrast, the fast-acting BAPTA can effectively intercept the calcium, leading to an inhibition of the downstream process (e.g., synaptic vesicle fusion). Therefore, processes sensitive to BAPTA but not this compound are considered to be governed by nanodomain signaling.

  • Microdomain Signaling: This describes a looser coupling where the calcium sensor is situated further away (from ~50 nm to a few hundred nanometers) from the calcium channel. In this scenario, the calcium ions have to diffuse over a greater distance, allowing both the fast-binding BAPTA and the slower-binding this compound to effectively buffer the calcium concentration and inhibit the cellular response.

cluster_0 Presynaptic Terminal cluster_1 Calcium Buffering VGCC Voltage-Gated Ca²⁺ Channel Ca_Sensor Ca²⁺ Sensor VGCC->Ca_Sensor Ca²⁺ BAPTA BAPTA (Fast) VGCC->BAPTA Effective in Nanodomain This compound This compound (Slow) VGCC->this compound Ineffective in Nanodomain Vesicle Synaptic Vesicle Fusion Neurotransmitter Release Vesicle->Fusion Ca_Sensor->Vesicle triggers

Caption: Synaptic vesicle release and the differential effects of BAPTA and this compound.

Experimental Protocols

Measuring Buffering Efficacy using a Fluorescent Ca²⁺ Indicator

This protocol outlines a method to quantify the effectiveness of BAPTA or this compound in buffering intracellular calcium changes using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Cells of interest plated on glass-bottom dishes

  • BAPTA-AM or this compound-AM (cell-permeant forms of the chelators)

  • Fluo-4 AM or Fura-2 AM (fluorescent Ca²⁺ indicator)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist to induce a calcium response (e.g., ATP, ionomycin)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and reach the desired confluency.

  • Loading with Chelator:

    • Prepare a stock solution of BAPTA-AM or this compound-AM (e.g., 1-10 mM) in anhydrous DMSO.

    • Prepare a loading solution by diluting the stock in HBSS to a final concentration of 10-50 µM.

    • Incubate the cells with the chelator loading solution for 30-60 minutes at 37°C.

  • Loading with Ca²⁺ Indicator:

    • Prepare a stock solution of the fluorescent indicator (e.g., 1 mM Fluo-4 AM in DMSO).

    • Prepare a loading solution by diluting the stock in HBSS to a final concentration of 1-5 µM.

    • Wash the cells once with HBSS to remove the chelator-containing medium.

    • Incubate the cells with the indicator loading solution for 30-45 minutes at 37°C.

  • De-esterification: Wash the cells twice with HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add the agonist to stimulate a calcium influx.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • For each cell, calculate the change in fluorescence relative to the baseline (ΔF/F₀).

    • Compare the amplitude and kinetics of the calcium transients in control cells (loaded only with the indicator) versus cells loaded with BAPTA or this compound. A significant reduction in the ΔF/F₀ peak indicates effective calcium buffering.

Electrophysiological Recording of Synaptic Transmission

This protocol describes how to use whole-cell patch-clamp to introduce this compound or BAPTA into a presynaptic neuron and measure the effect on synaptic transmission.

Materials:

  • Brain slice preparation or cultured neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipettes

  • Intracellular solution (pipette solution)

  • This compound or BAPTA to be added to the intracellular solution

Procedure:

  • Prepare Intracellular Solutions: Prepare two batches of intracellular solution. One will be the control solution, and the other will contain the desired concentration of either this compound or BAPTA (e.g., 0.1 - 10 mM).

  • Establish a Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a presynaptic neuron.

  • Baseline Recording: Record baseline synaptic responses by stimulating the presynaptic neuron to fire action potentials and recording the resulting postsynaptic currents (EPSCs) or potentials (EPSPs) in a connected postsynaptic neuron.

  • Introduce the Chelator: If not already in the pipette, allow the chelator from the pipette solution to diffuse into the presynaptic terminal. This may take several minutes.

  • Record Post-Chelator Synaptic Responses: After allowing sufficient time for the chelator to buffer intracellular calcium, repeat the stimulation protocol and record the postsynaptic responses.

  • Data Analysis: Compare the amplitude of the EPSCs or EPSPs before and after the introduction of the chelator. A reduction in the synaptic response indicates that the chelator is buffering the calcium required for neurotransmitter release. By comparing the effects of different concentrations of this compound and BAPTA, the coupling between calcium entry and vesicle fusion can be inferred.

cluster_workflow Experimental Workflow: Assessing Ca²⁺ Buffering Start Plate Cells Load_Chelator Load with BAPTA-AM or this compound-AM Start->Load_Chelator Load_Indicator Load with Fluorescent Ca²⁺ Indicator Load_Chelator->Load_Indicator De_esterify Allow De-esterification Load_Indicator->De_esterify Image_Baseline Acquire Baseline Fluorescence De_esterify->Image_Baseline Stimulate Add Agonist to Stimulate Ca²⁺ Influx Image_Baseline->Stimulate Image_Response Record Fluorescence Response Stimulate->Image_Response Analyze Analyze ΔF/F₀ Image_Response->Analyze Compare Compare Buffered vs. Control Response Analyze->Compare End Conclusion on Buffering Efficacy Compare->End

References

EGTA versus EDTA: A Comparative Guide for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological research, the precise control of metal ion concentrations is paramount for obtaining reliable and reproducible experimental outcomes. Ethylenediaminetetraacetic acid (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) are two of the most widely utilized chelating agents. While both are aminopolycarboxylic acids that effectively sequester divalent cations, their distinct selectivities for calcium (Ca²⁺) versus magnesium (Mg²⁺) ions dictate their suitability for specific applications. This guide provides an objective comparison of this compound and EDTA, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate chelator for their needs.

Chemical Structure and Chelation Properties

EDTA is a hexadentate ligand, meaning it has six binding sites (four carboxylate groups and two nitrogen atoms) that can form a stable, cage-like complex with a metal ion.[1][2] This structure allows it to bind a wide range of divalent and trivalent metal ions with high affinity, including Ca²⁺, Mg²⁺, iron (Fe²⁺/³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[3][4]

This compound is structurally similar to EDTA but contains a longer and more flexible ether linkage in its backbone.[5] This modification results in a conformational preference that creates a binding pocket ideally sized for the calcium ion. Consequently, this compound exhibits a significantly higher selectivity for Ca²⁺ over other divalent cations, most notably Mg²⁺.

G Chemical Structures of EDTA and this compound cluster_EDTA EDTA (Ethylenediaminetetraacetic acid) cluster_this compound This compound (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) EDTA_img EGTA_img

Caption: Chemical structures of EDTA and this compound.

Comparative Data: Selectivity and Binding Affinity

The primary distinction between this compound and EDTA lies in their affinity for Ca²⁺ versus Mg²⁺. This selectivity is crucial in biological systems where Mg²⁺ concentrations are typically much higher than Ca²⁺ concentrations and where Mg²⁺ acts as a cofactor for many essential enzymes, such as ATPases and polymerases.

The binding affinity of a chelator for a metal ion is quantified by the formation constant (K), often expressed as its logarithm (logK). A higher logK value indicates a stronger binding affinity.

ChelatorIonlogKApparent logK at pH 7.0
EDTA Ca²⁺10.65~7.2
Mg²⁺8.79~5.4
This compound Ca²⁺11.00~6.91
Mg²⁺5.2~1.7

Note: The apparent logK at a specific pH is lower than the absolute logK because it accounts for the protonation of the chelator, which reduces its effective concentration for binding metal ions.

As the data indicates, while both chelators bind Ca²⁺ strongly, this compound's affinity for Mg²⁺ is significantly lower than that of EDTA. This makes this compound the superior choice for applications requiring the specific chelation of Ca²⁺ without disturbing Mg²⁺-dependent processes.

Key Biological Applications and Experimental Considerations

The choice between this compound and EDTA is dictated by the specific experimental question.

When to use this compound:

  • Studying Calcium Signaling: this compound is indispensable for investigating Ca²⁺-dependent signaling pathways. Its high selectivity allows for the precise buffering of intracellular or extracellular Ca²⁺ concentrations to study the downstream effects on processes like neurotransmission, muscle contraction, and gene expression.

  • Enzyme Assays for Ca²⁺-dependent Enzymes: To determine if an enzyme's activity is calcium-dependent, this compound can be used to specifically sequester Ca²⁺ from the reaction buffer.

  • Cell Culture and Permeabilization: In cell culture, this compound can be used to create solutions with very low free Ca²⁺ concentrations, which is important for maintaining the integrity of certain cell types or for studying processes like cell adhesion.

  • Protein Purification: In techniques like Tandem Affinity Purification (TAP), this compound is used to elute calmodulin-bound proteins by chelating the Ca²⁺ necessary for the interaction.

When to use EDTA:

  • General Inhibition of Metalloproteases and Nucleases: EDTA's broad chelating ability makes it effective in preventing the degradation of proteins and nucleic acids by sequestering the metal ion cofactors (like Mg²⁺ or Mn²⁺) required by these enzymes. This is why it is a common component in lysis buffers and storage solutions for DNA and RNA.

  • Cell Dissociation: EDTA is often used to detach adherent cells from culture dishes by chelating the Ca²⁺ and Mg²⁺ ions required for cell adhesion proteins (cadherins and integrins) to function.

  • Anticoagulation: EDTA is the anticoagulant of choice for hematological studies as it prevents blood clotting by chelating the Ca²⁺ essential for the coagulation cascade.

Experimental Protocols

Preparation of a Calcium Buffer using this compound

This protocol describes the preparation of a solution with a defined free Ca²⁺ concentration, which is essential for studying calcium-dependent processes.

Materials:

  • This compound

  • CaCl₂

  • HEPES or other suitable buffer

  • NaOH or KOH to adjust pH

  • Ca²⁺-selective electrode for verification

Procedure:

  • Prepare stock solutions of this compound (e.g., 100 mM) and CaCl₂ (e.g., 100 mM).

  • In a beaker, add the desired amount of buffer (e.g., 10 mM HEPES).

  • Add a calculated volume of the this compound stock solution.

  • Adjust the pH to the desired value (e.g., 7.2) with NaOH or KOH.

  • Add a calculated volume of the CaCl₂ stock solution to achieve the desired free Ca²⁺ concentration. The ratio of Ca²⁺ to this compound will determine the free Ca²⁺ concentration, which can be calculated using specialized software (e.g., MaxChelator).

  • Verify the final free Ca²⁺ concentration using a calibrated Ca²⁺-selective electrode.

Assay for a Ca²⁺-dependent Protease

This protocol demonstrates how to use this compound and EDTA to determine if a protease's activity is dependent on Ca²⁺.

Materials:

  • Purified protease

  • Protease substrate (e.g., a fluorescently labeled peptide)

  • Assay buffer (e.g., Tris-HCl)

  • EDTA stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • CaCl₂ stock solution (e.g., 100 mM)

  • Microplate reader

Procedure:

  • Set up the following reactions in a 96-well plate:

    • Control: Protease + Substrate in assay buffer.

    • +EDTA: Protease + Substrate + 10 mM EDTA in assay buffer.

    • +this compound: Protease + Substrate + 10 mM this compound in assay buffer.

    • +this compound + Ca²⁺: Protease + Substrate + 10 mM this compound + 15 mM CaCl₂ in assay buffer (to demonstrate rescue of activity).

  • Incubate the plate at the optimal temperature for the protease.

  • Measure the fluorescence at regular intervals.

  • Interpretation:

    • If both EDTA and this compound inhibit the protease activity, it is likely Ca²⁺-dependent.

    • If only EDTA inhibits the activity, the protease may be dependent on another divalent cation like Mg²⁺ or Zn²⁺.

    • If the activity inhibited by this compound is restored by the addition of excess Ca²⁺, this confirms Ca²⁺-dependency.

Visualizing Roles in Signaling and Experimental Workflows

Calcium Signaling Pathway: Phospholipase C (PLC)

The PLC pathway is a classic example of Ca²⁺-mediated signaling. This compound can be used to chelate the released Ca²⁺ and thus inhibit downstream events.

G receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release ip3r->er This compound This compound ca_release->this compound downstream Downstream Ca²⁺-dependent Events ca_release->downstream This compound->downstream inhibits

Caption: Role of this compound in the PLC signaling pathway.

Experimental Workflow: Studying Ca²⁺-dependent Protein Degradation

This workflow illustrates how this compound can be used to investigate the role of calcium in protein stability.

G cluster_setup Experimental Setup cluster_conditions Treatment Conditions cluster_analysis Analysis cell_lysate Prepare Cell Lysate (contains protein of interest) divide Divide Lysate into Two Aliquots cell_lysate->divide control Control (No treatment) divide->control Aliquot 1 egta_treatment Treatment (+ this compound) divide->egta_treatment Aliquot 2 incubation Incubate at 37°C (Time course) control->incubation egta_treatment->incubation sds_page SDS-PAGE and Western Blot for Protein of Interest incubation->sds_page quantification Quantify Protein Levels sds_page->quantification

Caption: Workflow for studying Ca²⁺-dependent protein degradation.

Conclusion

References

EGTA's Double-Edged Sword: A Comparative Guide to its Cross-Reactivity with Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is an indispensable tool for selectively buffering calcium ions (Ca²⁺). Its high affinity for Ca²⁺ over magnesium ions (Mg²⁺) is a cornerstone of its utility in mimicking the intracellular environment. However, the assumption of absolute specificity can be a pitfall. This compound's interaction with other physiologically relevant divalent cations, such as manganese (Mn²⁺), zinc (Zn²⁺), and iron (Fe²⁺), can lead to experimental artifacts and misinterpretation of data. This guide provides a comprehensive comparison of this compound's binding affinities, detailed experimental protocols to assess this cross-reactivity, and highlights the potential impact on cellular signaling pathways.

Understanding the Affinity Landscape: A Quantitative Comparison

The selectivity of this compound is not absolute. While it preferentially binds Ca²⁺, its affinity for other divalent cations is significant and can be a source of experimental interference. The stability constant (log K) is a measure of the strength of the interaction between this compound and a metal ion; a higher log K value indicates a stronger affinity.

Divalent CationLog K (Stability Constant)Dissociation Constant (Kd) (M)
Calcium (Ca²⁺) 11.01.0 x 10⁻¹¹
Magnesium (Mg²⁺) 5.26.3 x 10⁻⁶
Manganese (Mn²⁺) 12.35.0 x 10⁻¹³
Zinc (Zn²⁺) 12.72.0 x 10⁻¹³
Iron (Fe²⁺) 11.81.6 x 10⁻¹²

Note: These values are generally determined at 20-25°C and an ionic strength of 0.1 M. The binding affinity of this compound is pH-dependent.

This data clearly demonstrates that this compound binds to Mn²⁺, Zn²⁺, and Fe²⁺ with an affinity that is comparable to or even greater than its affinity for Ca²⁺. This has significant implications for experiments where these cations play a crucial role.

This compound's varying affinities for different divalent cations.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the extent of this compound's cross-reactivity in a specific experimental system, the following methods are commonly employed.

Potentiometric Titration

This method directly measures the binding affinity of a chelator for a metal ion by monitoring changes in pH or ion concentration.

Materials:

  • pH meter with a suitable ion-selective electrode (e.g., Ca²⁺-selective electrode)

  • Standardized solutions of the divalent cation of interest (e.g., MnCl₂, ZnCl₂)

  • Standardized this compound solution

  • Calibrated pH buffers

  • Temperature-controlled reaction vessel

Protocol:

  • Calibrate the pH meter and ion-selective electrode using standard buffers.

  • In the reaction vessel, add a known concentration of the divalent cation solution.

  • Begin titrating with the standardized this compound solution, adding small, precise volumes.

  • After each addition, allow the system to reach equilibrium and record the potential (mV) from the ion-selective electrode and the pH.

  • Continue the titration until the change in potential upon addition of this compound becomes negligible.

  • The data is then used to calculate the free ion concentration at each point of the titration.

  • The stability constant (K) is determined by fitting the titration data to a binding isotherm equation.

Spectrophotometry

This technique relies on the change in the absorbance spectrum of a chromophoric indicator or the metal-EGTA complex itself upon binding.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standardized solutions of the divalent cation and this compound

  • A suitable metallochromic indicator (if the metal-EGTA complex does not have a distinct absorbance spectrum)

Protocol:

  • Determine the wavelength of maximum absorbance (λ_max) for the metal-indicator complex or the metal-EGTA complex.

  • In a cuvette, mix a known concentration of the divalent cation and the indicator (if used).

  • Titrate this solution with the standardized this compound solution.

  • After each addition of this compound, record the absorbance at the predetermined λ_max.

  • The absorbance data is used to calculate the concentration of the free and complexed metal ion.

  • The stability constant is then calculated from this data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand (this compound) to a macromolecule or ion (divalent cation), providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Standardized solutions of the divalent cation and this compound

Protocol:

  • Thoroughly degas both the divalent cation and this compound solutions.

  • Load the divalent cation solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Initiate the titration, where small aliquots of the this compound solution are injected into the sample cell.

  • The heat change upon each injection is measured.

  • The raw data is integrated to obtain the enthalpy change (ΔH) for each injection.

  • The resulting binding isotherm is fitted to a suitable binding model to determine the stability constant (K), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Impact on Cellular Signaling: The Case of Zinc-Finger Proteins

The cross-reactivity of this compound with zinc (Zn²⁺) is of particular concern due to the ubiquitous role of Zn²⁺ in cellular processes. Zinc-finger proteins are a large family of transcription factors that require Zn²⁺ for their structural integrity and DNA-binding activity. The chelation of Zn²⁺ by this compound can disrupt the function of these critical proteins, leading to unintended consequences in gene expression studies.

cluster_0 Normal Cellular Condition cluster_1 Presence of this compound Zn Zn²⁺ ZF_unfolded Unfolded Zinc-Finger Protein Zn->ZF_unfolded Binds Zn_chelated Chelated Zn²⁺ Zn->Zn_chelated ZF_folded Folded Zinc-Finger Protein ZF_unfolded->ZF_folded Folding DNA DNA ZF_folded->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates This compound This compound This compound->Zn Chelates ZF_unfolded2 Unfolded Zinc-Finger Protein No_Transcription No Gene Transcription ZF_unfolded2->No_Transcription

This compound's interference with zinc-finger protein function.

Conclusion: A Call for Caution and Careful Control

While this compound remains a powerful tool for studying Ca²⁺-dependent processes, researchers must be acutely aware of its potential to interact with other divalent cations. The data and protocols presented in this guide underscore the importance of:

  • Considering the complete ionic environment: Be aware of the concentrations of other divalent cations in your experimental system.

  • Using appropriate controls: Experiments should be designed to differentiate between the effects of Ca²⁺ chelation and the chelation of other divalent cations. This may involve using other chelators with different selectivity profiles or adding back specific cations to rescue an observed effect.

  • Empirically verifying assumptions: When the potential for cross-reactivity exists, it is prudent to experimentally determine the binding affinities of this compound under the specific conditions of your assay.

By acknowledging and addressing the cross-reactivity of this compound, researchers can ensure the accuracy and reliability of their findings, ultimately leading to a more precise understanding of the intricate roles of divalent cations in biological systems.

A Quantitative Comparison of EGTA Chelation Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely utilized aminopolycarboxylic acid that serves as a strong and highly selective chelator for calcium ions (Ca²⁺). Its specific affinity for calcium over other divalent cations, particularly magnesium (Mg²⁺), makes it an indispensable tool in biological research, enabling the precise control of calcium levels in experimental systems.[1][2] This guide provides a quantitative comparison of this compound's chelation efficiency against other common chelators, presents detailed experimental protocols for its measurement, and visualizes its role in cellular signaling.

Quantitative Comparison of Calcium Chelators

The effectiveness of a chelator is determined by its affinity for a specific ion, described by the dissociation constant (Kd), and the kinetics of the binding reaction (k_on and k_off rates). This compound is distinguished by its high selectivity for Ca²⁺ over Mg²⁺, a crucial feature for experiments in physiological buffers where Mg²⁺ is present at significantly higher concentrations.[1][2]

While this compound and EDTA have similar high affinities for calcium, BAPTA is notable for its much faster on-rate, making it suitable for studying rapid calcium signaling events.[3] this compound's slower binding kinetics are advantageous for buffering bulk calcium concentrations over longer timescales.

Table 1: Comparison of Dissociation Constants (Kd) and Kinetic Rates

ChelatorK_d for Ca²⁺ (nM)K_d for Mg²⁺ (mM)Ca²⁺ On-Rate (k_on) (M⁻¹s⁻¹)Ca²⁺ Off-Rate (k_off) (s⁻¹)Selectivity (Ca²⁺ vs. Mg²⁺)
This compound 60.5 - 1001 - 10~3 x 10⁶Not readily availableVery High
EDTA ~100 - 170~2~3 x 10⁶SlowerLower
BAPTA ~110 - 160~10~6 x 10⁸~97High (~10⁵-fold)

Note: Values are approximate and can vary based on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Accurately quantifying chelation efficiency is critical for reproducible research. Below are detailed methodologies for assessing the impact of this compound on calcium concentrations.

Protocol 1: In Vitro Quantification using a Fluorescent Ca²⁺ Indicator

This protocol measures the effectiveness of this compound in chelating free calcium in a solution by monitoring the fluorescence of a Ca²⁺ indicator dye like Fluo-4.

Materials:

  • Fluo-4 salt

  • This compound

  • Calcium Chloride (CaCl₂) standard solution

  • HEPES buffer (pH 7.2)

  • Fluorometer or fluorescence microplate reader (Ex/Em ≈ 490/515 nm)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Fluo-4 (e.g., 1 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 100 mM in deionized water, pH adjusted to 7.2).

    • Prepare a series of Ca²⁺/EGTA buffers with known free calcium concentrations.

  • Assay Setup:

    • In a microplate or cuvette, add HEPES buffer.

    • Add Fluo-4 to a final concentration of 1-2 µM.

    • Add a known concentration of CaCl₂ to establish a baseline fluorescence signal representing a specific free Ca²⁺ level.

  • Chelation Measurement:

    • Acquire a baseline fluorescence reading (F_initial).

    • Add a specific concentration of this compound to the solution.

    • Allow the solution to equilibrate for 5-10 minutes.

    • Measure the final fluorescence (F_final).

  • Data Analysis:

    • The decrease in fluorescence intensity (F_initial - F_final) is proportional to the amount of Ca²⁺ chelated by this compound.

    • Compare the results to a standard curve generated from the Ca²⁺/EGTA buffers to quantify the final free Ca²⁺ concentration.

Protocol 2: Spectrophotometric Determination of Ca²⁺ Chelation

This method uses a colorimetric indicator, such as o-cresolphthalein (B1221799) complexone (o-CC), which forms a colored complex with free calcium. The reduction in color upon adding a chelator allows for the quantification of chelation efficiency.

Materials:

  • o-cresolphthalein complexone (o-CC)

  • Calcium Chloride (CaCl₂)

  • This compound

  • Buffer solution (pH 7.5)

  • Spectrophotometer (wavelength set to ~570 nm)

Procedure:

  • Reaction Setup:

    • In a microplate, mix a known concentration of CaCl₂ (e.g., 500 µM) with the buffer.

    • Add the o-CC indicator solution. This will produce a colored complex.

    • Measure the initial absorbance (A_initial) at the optimal wavelength.

  • Chelation Assay:

    • To a parallel set of wells, add the same CaCl₂ and buffer solution.

    • Add the desired concentration of this compound and agitate for 1 minute.

    • Add the o-CC indicator solution and measure the final absorbance (A_final) immediately.

  • Calculation:

    • The chelation efficiency can be calculated as a percentage reduction in absorbance: Efficiency (%) = [(A_initial - A_final) / A_initial] * 100

Visualizing Chelation: Workflows and Pathways

Diagrams are essential for conceptualizing the experimental process and the biological impact of chelation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer (e.g., HEPES pH 7.2) add_reagents Mix Buffer, Indicator, and CaCl₂ prep_buffer->add_reagents prep_dye Prepare Ca²⁺ Indicator (e.g., Fluo-4) prep_dye->add_reagents prep_ca Prepare CaCl₂ Standard prep_ca->add_reagents prep_this compound Prepare this compound Solution add_this compound Add this compound to Solution prep_this compound->add_this compound read_initial Measure Baseline Fluorescence (F_initial) add_reagents->read_initial read_initial->add_this compound calculate Calculate Fluorescence Change (ΔF) read_initial->calculate incubate Incubate for Equilibration add_this compound->incubate read_final Measure Final Fluorescence (F_final) incubate->read_final read_final->calculate quantify Quantify Free [Ca²⁺] Using Standard Curve calculate->quantify

Caption: Experimental workflow for measuring this compound chelation efficiency.

This compound is frequently used to investigate Ca²⁺ signaling pathways by chelating extracellular calcium, which helps researchers determine whether a cellular response is triggered by Ca²⁺ influx from outside the cell or release from internal stores like the endoplasmic reticulum.

G ext_stim External Stimulus (e.g., ATP, Histamine) receptor Membrane Receptor ext_stim->receptor plc PLC Activation receptor->plc ca_channel Plasma Membrane Ca²⁺ Channel receptor->ca_channel Opens ip3 IP₃ Production plc->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds IP₃R cyt_ca ↑ Cytosolic [Ca²⁺] er->cyt_ca Ca²⁺ Release ca_channel->cyt_ca Ca²⁺ Influx response Downstream Cellular Response cyt_ca->response This compound This compound (Extracellular) This compound->ca_channel Blocks Influx ext_ca->ca_channel

Caption: this compound's role in dissecting Ca²⁺ signaling pathways.

The choice between this compound, EDTA, and BAPTA depends critically on the specific experimental requirements, such as the need for ion selectivity, buffering speed, and pH stability.

G chelator Choosing a Ca²⁺ Chelator selectivity High Ca²⁺ vs. Mg²⁺ Selectivity? chelator->selectivity speed Need to Buffer Rapid Transients? chelator->speed general General Divalent Ion Chelation? chelator->general This compound This compound bapta BAPTA edta EDTA selectivity->this compound  Yes selectivity->edta  No speed->this compound  No speed->bapta  Yes general->edta  Yes

Caption: Logical guide for selecting a calcium chelator.

References

A Researcher's Guide to Appropriate Negative Controls for EGTA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a widely utilized chelating agent in biological research due to its high selectivity for calcium ions (Ca²⁺) over other divalent cations like magnesium (Mg²⁺)[1]. This property makes it an invaluable tool for investigating the role of calcium in a myriad of cellular processes, from signal transduction to muscle contraction[2]. However, the robust interpretation of data from experiments employing this compound hinges on the use of appropriate negative controls. This guide provides a comprehensive comparison of negative control strategies for this compound experiments, supported by experimental data and detailed protocols, to ensure the validity and reproducibility of your research findings.

The Critical Role of Negative Controls

The primary purpose of using this compound is to deplete free Ca²⁺ from a solution or biological system to observe the effect of its absence. A proper negative control is essential to demonstrate that the observed experimental outcome is specifically due to the chelation of calcium and not a consequence of off-target effects of the this compound molecule itself[3][4][5]. Off-target effects can include alterations in cell membrane properties, direct interactions with proteins, or other unforeseen consequences unrelated to its chelating activity.

Comparison of Negative Control Strategies

The selection of an appropriate negative control is context-dependent and crucial for the unambiguous interpretation of results. The most common and effective strategies are a vehicle control, a "calcium add-back" or "rescue" experiment, and the use of an alternative chelator.

Control Strategy Principle Advantages Disadvantages Typical Experimental Readout
Vehicle Control The vehicle in which this compound is dissolved (e.g., saline, buffer) is added to the experimental system in the same volume/concentration as the this compound treatment.Simple to implement; controls for the effects of the solvent and the addition of a solution.Does not control for potential off-target effects of the this compound molecule itself.Baseline measurement to which the this compound effect is compared.
Calcium Add-back (Rescue) After observing the effect of this compound, an excess of calcium is added to the system to overcome the chelation and restore Ca²⁺ levels.Directly demonstrates that the observed effect is reversible and specifically due to Ca²⁺ depletion. Considered the "gold standard" control.May not be feasible in all experimental setups; the kinetics of Ca²⁺ re-introduction can be complex.Reversal of the this compound-induced phenotype (e.g., recovery of enzyme activity, restoration of cell signaling).
Alternative Chelator (e.g., EDTA, BAPTA) A different calcium chelator with distinct properties (e.g., affinity for other ions, binding kinetics) is used in a parallel experiment.Can help to dissect the specificity of the Ca²⁺-dependent effect and rule out artifacts related to the chemical structure of this compound. EDTA has a lower selectivity for Ca²⁺ over Mg²⁺, while BAPTA has faster binding kinetics.Does not serve as a direct negative control for this compound's off-target effects, as the alternative chelator may have its own unique off-target effects.Comparison of the magnitude and kinetics of the effect with that of this compound.
Inactive this compound Analogue An ideal but currently not readily available control would be a molecule structurally similar to this compound that does not chelate calcium.Would directly control for non-chelating effects of the this compound molecular structure.Lack of commercially available and validated inactive analogues.Hypothetically, would show no effect on the experimental system.

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound and Calcium Add-back Control

This protocol provides a general workflow for assessing the role of extracellular calcium in a cellular response, such as cell signaling or cytotoxicity.

Materials:

  • Cells of interest cultured in appropriate media

  • Balanced salt solution (BSS) or other appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound stock solution (e.g., 100 mM in water, pH adjusted to 7.4)

  • Calcium chloride (CaCl₂) stock solution (e.g., 1 M)

  • Experimental treatment/stimulus

  • Assay-specific reagents (e.g., fluorescent dyes, lysis buffers)

Procedure:

  • Cell Preparation: Plate cells at a suitable density and allow them to adhere and grow to the desired confluency.

  • Wash: Gently wash the cells twice with BSS to remove the culture medium.

  • Pre-incubation with this compound:

    • Experimental Group: Add BSS containing the final desired concentration of this compound (e.g., 1-5 mM) to the cells.

    • Vehicle Control Group: Add BSS containing the same volume of the vehicle used to dissolve this compound.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow for calcium chelation.

  • Stimulation: Add the experimental stimulus to all wells and incubate for the desired period.

  • Calcium Add-back (Rescue) Group:

    • To a subset of the this compound-treated wells, add CaCl₂ to a final concentration that exceeds the this compound concentration (e.g., if you used 2 mM this compound, add 3-5 mM CaCl₂).

    • Incubate for a period to allow for the restoration of calcium-dependent processes.

  • Assay: Perform the specific assay to measure the cellular response (e.g., measure intracellular calcium levels, protein phosphorylation, or cell viability).

Preparation of Calcium-EGTA Buffer Solutions for "Calcium Add-back"

To perform a more precise calcium add-back, it is often necessary to use calcium-EGTA buffers to clamp the free calcium concentration at a specific level.

Materials:

  • This compound

  • CaCl₂

  • HEPES or other suitable buffer

  • Potassium hydroxide (B78521) (KOH) to adjust pH

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • 100 mM this compound Stock: Dissolve this compound in deionized water and adjust the pH to ~7.0-7.4 with KOH. This may require heating.

    • 1 M CaCl₂ Stock: Dissolve CaCl₂ in deionized water.

  • Calculate Buffer Composition: Use a calcium buffer calculator program or established tables to determine the precise amounts of this compound and CaCl₂ needed to achieve the desired free calcium concentration at a specific pH and ionic strength.

  • Prepare the Buffer:

    • Start with the calculated volume of the this compound stock solution.

    • Add the calculated volume of the CaCl₂ stock solution while stirring.

    • Add the buffering agent (e.g., HEPES to a final concentration of 10-20 mM).

    • Adjust the pH to the desired value with KOH.

    • Add water to reach the final volume.

Example Data:

The following table summarizes hypothetical data from an experiment investigating the role of extracellular calcium in agonist-induced cell death.

Treatment Group Agonist Cell Viability (%) Interpretation
Vehicle Control-100 ± 5Baseline viability
Vehicle Control+45 ± 7Agonist induces cell death
2 mM this compound+95 ± 6Chelation of extracellular Ca²⁺ prevents agonist-induced cell death
2 mM this compound + 3 mM CaCl₂ (Add-back)+50 ± 8Re-addition of Ca²⁺ restores agonist-induced cell death, confirming the role of Ca²⁺

Visualizing Experimental Logic and Pathways

To further clarify the role of this compound and the logic of its controls, the following diagrams illustrate the key concepts.

EGTA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_free Free Ca²⁺ Ca_this compound Ca²⁺-EGTA Complex Signaling Ca²⁺-Dependent Signaling Pathway Ca_free->Signaling Activates This compound This compound This compound->Ca_free Chelates Ca_this compound->Signaling Inhibits by Depleting Ca²⁺ Response Cellular Response Signaling->Response

Caption: Mechanism of this compound action in inhibiting calcium-dependent signaling.

Experimental_Workflow cluster_controls Treatment Groups start Start Experiment prep Prepare Cells start->prep vehicle Vehicle Control This compound This compound Treatment rescue This compound + Ca²⁺ Add-back alt_chelator Alternative Chelator (e.g., BAPTA) treatment Apply Stimulus measure Measure Response treatment->measure vehicle->treatment This compound->treatment rescue->treatment alt_chelator->treatment

Caption: Experimental workflow for using negative controls in this compound experiments.

Logic_Diagram question Is the observed effect due to Ca²⁺ chelation? egta_effect This compound causes an effect question->egta_effect Yes no_egta_effect This compound has no effect question->no_egta_effect No rescue_works Ca²⁺ add-back reverses the effect egta_effect->rescue_works Test Rescue rescue_fails Ca²⁺ add-back does not reverse the effect egta_effect->rescue_fails Test Rescue conclusion_no_ca Conclusion: Process is Ca²⁺-independent no_egta_effect->conclusion_no_ca conclusion_ca Conclusion: Effect is Ca²⁺-dependent rescue_works->conclusion_ca conclusion_off_target Conclusion: Effect is likely an off-target effect of this compound rescue_fails->conclusion_off_target

Caption: Logic diagram for interpreting results from this compound and control experiments.

Conclusion

The careful and systematic use of negative controls is paramount when employing this compound to investigate calcium-dependent processes. A simple vehicle control is often insufficient to account for potential off-target effects. The "calcium add-back" or rescue experiment stands as the most definitive control to confirm the specific role of calcium chelation in the observed biological phenomenon. By incorporating these rigorous control strategies into your experimental design, you can significantly enhance the reliability and interpretability of your findings, contributing to the advancement of research in your field.

References

A Comparative Analysis of EGTA and 1,10-Phenanthroline as Metal Chelators in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EGTA and 1,10-Phenanthroline (B135089) with Supporting Experimental Data.

In the realm of life sciences and drug development, the precise control of metal ion concentrations is paramount for obtaining reliable and reproducible experimental results. Metal chelators are indispensable tools for achieving this control. This guide provides a comprehensive comparative study of two widely used chelators: Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (this compound) and 1,10-Phenanthroline. We will delve into their chemical properties, mechanisms of action, and applications, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compound1,10-Phenanthroline
Primary Target Divalent cations, with high selectivity for Ca²⁺Transition metal ions, particularly Zn²⁺
Chelation Mechanism Octadentate ligand forming a cage-like structure around the ionBidentate ligand forming a planar complex with the ion
Primary Applications Calcium buffering, studying Ca²⁺-dependent signalingMetalloprotease inhibition, metal ion detection
Solubility Water-solubleSoluble in organic solvents, sparingly soluble in water

Chemical Properties and Mechanism of Action

This compound is a flexible aminopolycarboxylic acid that acts as an octadentate ligand, meaning it can form up to eight bonds with a single metal ion. This allows it to create a highly stable "cage" around the cation, effectively sequestering it from the solution. Its key characteristic is a significantly higher affinity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), which is crucial in biological systems where Mg²⁺ is typically present at much higher concentrations.

In contrast, 1,10-phenanthroline is a rigid, heterocyclic organic compound that functions as a bidentate ligand, forming a stable planar complex with metal ions through its two nitrogen atoms. It exhibits a strong affinity for a range of transition metal ions, including zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), and cobalt (Co²⁺). This property makes it a potent inhibitor of metalloenzymes, particularly zinc-dependent metalloproteases, by chelating the catalytic metal ion in the active site.

Quantitative Comparison: Metal Ion Stability Constants

The stability constant (log K) is a measure of the affinity of a chelator for a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for this compound and 1,10-phenanthroline with various divalent cations.

Metal IonThis compound (log K)1,10-Phenanthroline (log K₁)*
Ca²⁺11.0~0.4
Mg²⁺5.2~0.3
Zn²⁺12.76.4
Fe²⁺11.95.9
Cu²⁺17.88.1
Mn²⁺12.34.0
Co²⁺12.17.0
Ni²⁺13.37.5

*Note: For 1,10-phenanthroline, which forms complexes in a stepwise manner (ML, ML₂, ML₃), the first stability constant (K₁) is presented for comparison.

This data quantitatively demonstrates this compound's pronounced selectivity for Ca²⁺ over Mg²⁺ and 1,10-phenanthroline's strong affinity for transition metals like Cu²⁺, Ni²⁺, and Zn²⁺.

Experimental Protocols

Protocol 1: Calcium Buffering in Cell Culture using this compound

This protocol describes the preparation of a calcium buffer to control the free Ca²⁺ concentration in a cell culture medium.

Materials:

  • This compound

  • CaCl₂

  • HEPES buffer (1 M, pH 7.4)

  • Deionized water

  • pH meter

  • Calcium-selective electrode (optional, for precise measurement)

Procedure:

  • Prepare Stock Solutions:

    • 100 mM this compound stock: Dissolve 3.804 g of this compound in 80 mL of deionized water. Adjust the pH to 7.4 with NaOH while stirring. Bring the final volume to 100 mL.

    • 100 mM CaCl₂ stock: Dissolve 1.11 g of CaCl₂ in 100 mL of deionized water.

  • Calculate Required Volumes: Use a calcium buffering calculator software (e.g., MaxChelator) or the appropriate binding constants to determine the precise volumes of this compound and CaCl₂ stock solutions needed to achieve the desired free Ca²⁺ concentration in your final volume of HEPES buffer.

  • Prepare the Buffer: In a clean container, add the calculated volume of HEPES buffer and deionized water. While stirring, add the calculated volume of the this compound stock solution, followed by the calculated volume of the CaCl₂ stock solution.

  • Verify pH and [Ca²⁺]: Adjust the pH of the final buffer to 7.4. If available, verify the free Ca²⁺ concentration using a calcium-selective electrode.

  • Sterilization and Use: Sterilize the buffer by filtration (0.22 µm filter) and add it to your cell culture medium.

Protocol 2: Metalloprotease Inhibition Assay using 1,10-Phenanthroline

This protocol outlines a general procedure to assess the inhibitory effect of 1,10-phenanthroline on a metalloprotease.

Materials:

  • Purified metalloprotease

  • Fluorogenic or colorimetric metalloprotease substrate

  • 1,10-phenanthroline

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare Reagents:

    • Dissolve the metalloprotease in assay buffer to the desired working concentration.

    • Prepare a stock solution of 1,10-phenanthroline in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in assay buffer.

    • Dissolve the substrate in assay buffer according to the manufacturer's instructions.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer. Then, add the different concentrations of 1,10-phenanthroline.

  • Enzyme Addition: Add the metalloprotease solution to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value of 1,10-phenanthroline by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Pathways

To better illustrate the experimental logic and the roles of these chelators in biological contexts, the following diagrams were generated using the DOT language.

EGTA_Calcium_Buffering_Workflow cluster_preparation Buffer Preparation cluster_application Experimental Application prep_stocks Prepare Stock Solutions (this compound, CaCl2) calculate Calculate Volumes for Desired Free [Ca2+] prep_stocks->calculate mix Mix Stocks in Buffered Solution calculate->mix verify Verify pH and [Ca2+] mix->verify add_to_media Add Buffer to Cell Culture Medium verify->add_to_media treat_cells Treat Cells with Stimulus add_to_media->treat_cells measure Measure Ca2+-dependent Response treat_cells->measure

This compound Calcium Buffering Workflow

Phenanthroline_MMP_Inhibition_Workflow cluster_assay_setup Assay Setup cluster_reaction_measurement Reaction and Measurement prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) add_inhibitor Add Serial Dilutions of 1,10-Phenanthroline to Plate prep_reagents->add_inhibitor add_enzyme Add Metalloprotease add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure_signal Measure Kinetic Signal Change add_substrate->measure_signal analyze Analyze Data and Calculate IC50 measure_signal->analyze

1,10-Phenanthroline Metalloprotease Inhibition Workflow

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway cluster_inhibitors Chelator Intervention Points receptor Receptor Activation plc Phospholipase C (PLC) receptor->plc ip3 IP3 Production plc->ip3 ca_release Ca2+ Release from ER ip3->ca_release camk CaM Kinase Activation ca_release->camk mmp_activation Metalloprotease Activation camk->mmp_activation ecm_degradation ECM Degradation mmp_activation->ecm_degradation cell_migration Cell Migration ecm_degradation->cell_migration This compound This compound This compound->ca_release Inhibits by chelating Ca2+ phenanthroline 1,10-Phenanthroline phenanthroline->mmp_activation Inhibits by chelating Zn2+

Targeted Inhibition in a Signaling Pathway

Applications in Research and Drug Development

This compound is a cornerstone in studies of:

  • Calcium Signaling: By precisely controlling extracellular and intracellular Ca²⁺ levels, researchers can dissect the role of calcium in a myriad of cellular processes, including neurotransmission, muscle contraction, and gene expression.[1][2][3]

  • Enzyme Kinetics: For enzymes that are either activated or inhibited by Ca²⁺, this compound is used to establish a baseline of activity in the absence of this ion.

  • Cell Culture: It is often added to cell culture media to chelate excess Ca²⁺, which can be cytotoxic or interfere with experimental manipulations.

1,10-Phenanthroline is a valuable tool for:

  • Enzyme Inhibition: Its primary use is as a potent inhibitor of metalloproteases, such as matrix metalloproteinases (MMPs), which are crucial in tissue remodeling, cancer metastasis, and inflammation.[4][5] By inhibiting these enzymes, researchers can investigate their physiological and pathological roles.

  • Drug Development: The inhibitory properties of 1,10-phenanthroline and its derivatives are being explored for the development of novel therapeutics, particularly in cancer and infectious diseases. One study showed that 1,10-phenanthroline inhibited the viability of the fungus Phialophora verrucosa, while this compound did not, highlighting its potential as an antifungal agent.

  • Analytical Chemistry: It forms colored complexes with certain metal ions, enabling their spectrophotometric quantification.

Concluding Remarks

This compound and 1,10-phenanthroline are powerful and versatile chelators, each with a distinct profile of metal ion selectivity and a corresponding set of applications. This compound's high affinity and selectivity for Ca²⁺ make it the tool of choice for investigating calcium-dependent biological systems. Conversely, 1,10-phenanthroline's strong chelation of transition metals, particularly zinc, establishes it as a standard inhibitor for studying metalloproteases. A thorough understanding of their respective properties, as outlined in this guide, is essential for their effective application in research and development, ultimately leading to more precise and impactful scientific discoveries.

References

Navigating the Nuances: A Guide to Lot-to-Lot Variability in Commercial EGTA Preparations

Author: BenchChem Technical Support Team. Date: December 2025

The Hidden Impact of Inconsistent EGTA Quality

Lot-to-lot variation in reagents is a recognized source of analytical error that can affect the reproducibility of experimental results.[2][3] For a reagent like this compound, which is used to control the concentration of a critical secondary messenger like Ca²⁺, any variability in its purity or chelation capacity can have profound effects. The purity of commercial this compound can vary, with some preparations exhibiting a degree of hydration between 2-4%.[4] This seemingly small difference can alter the effective concentration of this compound in solution, leading to shifts in the buffered calcium concentration and affecting the dose-response relationship of Ca²⁺-sensitive cellular processes.[4]

Furthermore, the presence of contaminating metal ions or byproducts from the synthesis process can interfere with the chelation of calcium or introduce confounding variables into sensitive biological assays. Such inconsistencies can be particularly problematic in high-throughput screening or when comparing data generated over a long period, where multiple lots of this compound may have been used.

Assessing the Quality of Commercial this compound Lots: A Comparative Approach

To mitigate the risks associated with lot-to-lot variability, it is prudent for researchers to perform their own quality control assessments on new batches of this compound. The following table summarizes key parameters for comparing different this compound lots and the analytical methods to assess them.

Parameter Method of Analysis Potential Impact of Variability Reference
Purity High-Performance Liquid Chromatography (HPLC)Inaccurate final concentration, leading to errors in calcium buffering.
Calcium Chelation Efficiency Spectrophotometric TitrationAltered capacity to bind calcium, affecting the free calcium concentration in assays.
Metal Ion Contamination Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Introduction of confounding metal ions that can interfere with biological processes.
Moisture Content Karl Fischer TitrationInaccurate weighing and preparation of stock solutions, leading to concentration errors.

Experimental Protocols for Quality Assessment

Below are detailed methodologies for key experiments to assess the lot-to-lot variability of commercial this compound preparations.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of similar chelating agents like EDTA.

  • Principle: The separation of this compound from its impurities is achieved on a reverse-phase C18 column. Since this compound lacks a strong chromophore, it is complexed with a metal ion (e.g., copper (II) or iron (III)) to allow for detection by UV-Vis spectrophotometry.

  • Sample Preparation:

    • Prepare a stock solution of each this compound lot (e.g., 1 mg/mL) in a suitable aqueous solvent.

    • Prepare a metal salt solution (e.g., copper (II) nitrate (B79036) or iron (III) chloride) at a concentration equimolar to the expected this compound concentration.

    • Mix the this compound solution with the metal salt solution to form the this compound-metal complex.

  • HPLC Conditions:

    • Column: YMC Pack Pro C18 (50 mm × 4.6 mm, 3 µm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 6.5) containing an ion-pairing reagent like tetrabutylammonium (B224687) (TBA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at a wavelength appropriate for the metal complex (e.g., 260 nm for the Fe(III)-EDTA complex).

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Run a blank (solvent only) and a standard of known high-purity this compound.

    • Inject the prepared samples from each lot.

    • Compare the peak area of the this compound-metal complex across different lots. The presence of significant additional peaks may indicate impurities. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Calcium Chelation Efficiency by Spectrophotometric Titration

This method relies on the displacement of a metallochromic indicator by this compound.

  • Principle: A metallochromic indicator forms a colored complex with calcium. When this compound is added, it chelates the calcium, causing a decrease in the absorbance of the calcium-indicator complex. The magnitude of this decrease is proportional to the chelation efficiency of the this compound.

  • Reagents:

    • A suitable pH buffer (e.g., Tris-HCl, pH 7.4).

    • A stock solution of a known concentration of calcium chloride (CaCl₂).

    • A stock solution of a metallochromic indicator that binds calcium (e.g., o-cresolphthalein (B1221799) complexone (o-CC)).

    • Solutions of each this compound lot to be tested, prepared at the same concentration.

  • Procedure:

    • In a microplate or cuvette, prepare a series of solutions containing a fixed concentration of CaCl₂ and the metallochromic indicator in the pH buffer.

    • Measure the absorbance at the wavelength of maximum absorbance for the calcium-indicator complex.

    • To a parallel set of solutions, add increasing concentrations of the this compound solution from a specific lot.

    • Measure the absorbance after each addition of this compound.

    • Repeat the titration for each lot of this compound.

  • Analysis:

    • Plot the absorbance as a function of the this compound concentration for each lot.

    • A more efficient this compound lot will cause a more significant decrease in absorbance at a given concentration. The data can be used to calculate the apparent stability constant for the Ca²⁺-EGTA complex for each lot.

Visualizing the Workflow and Signaling Context

To aid in the practical application of these quality control measures and to understand the context in which this compound variability can be critical, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Quality Control Assays cluster_2 Data Analysis & Decision Receive New this compound Lot Receive New this compound Lot Prepare Stock Solutions Prepare Stock Solutions Receive New this compound Lot->Prepare Stock Solutions Purity Analysis (HPLC) Purity Analysis (HPLC) Prepare Stock Solutions->Purity Analysis (HPLC) Assess purity Chelation Efficiency (Titration) Chelation Efficiency (Titration) Prepare Stock Solutions->Chelation Efficiency (Titration) Determine Ca2+ binding Compare to Reference Lot Compare to Reference Lot Purity Analysis (HPLC)->Compare to Reference Lot Chelation Efficiency (Titration)->Compare to Reference Lot Accept/Reject Lot Accept/Reject Lot Compare to Reference Lot->Accept/Reject Lot Use in Experiments Use in Experiments Accept/Reject Lot->Use in Experiments Contact Supplier Contact Supplier Accept/Reject Lot->Contact Supplier

Caption: Workflow for assessing lot-to-lot variability of this compound.

Calcium_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm Extracellular Ca2+ Extracellular Ca2+ Intracellular Ca2+ Intracellular Ca2+ Extracellular Ca2+->Intracellular Ca2+ Influx This compound This compound Ca-EGTA Complex Ca-EGTA Complex This compound->Ca-EGTA Complex Intracellular Ca2+->this compound Chelation Ca-dependent Proteins Ca-dependent Proteins Intracellular Ca2+->Ca-dependent Proteins Activation Cellular Response Cellular Response Ca-dependent Proteins->Cellular Response

Caption: Role of this compound in modulating intracellular calcium signaling.

Conclusion

The potential for lot-to-lot variability in commercial this compound preparations is a significant concern for researchers relying on this chelator for precise control of calcium concentrations. By implementing routine quality control measures, such as HPLC for purity analysis and spectrophotometric titration for chelation efficiency, laboratories can ensure the consistency and reliability of their experimental results. The protocols and workflows provided in this guide offer a practical framework for assessing and mitigating the impact of this variability, ultimately contributing to more robust and reproducible scientific outcomes.

References

Safety Operating Guide

Proper Disposal of EGTA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic Acid (EGTA) in a laboratory setting. This guide provides procedural, step-by-step instructions to ensure the safe management of this compound waste, fostering a secure research environment.

Understanding this compound: Properties and Hazards

This compound is a chelating agent commonly used in molecular biology to bind calcium ions. While generally not classified as a hazardous substance, it is crucial to handle it with care and adhere to proper disposal protocols to minimize any potential environmental impact and ensure workplace safety.[1]

Key Data for this compound:
PropertyValue
Molecular Formula C₁₄H₂₄N₂O₁₀
Molar Mass 380.35 g/mol [2][3]
Appearance White crystalline powder
Melting Point 241 °C (decomposes)[2][3]
Solubility in Water Soluble

Personal Protective Equipment (PPE)

When handling this compound in either solid or solution form, it is essential to use the following personal protective equipment to prevent direct contact and ensure safety:

  • Gloves: Nitrile or latex gloves are recommended.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Step-by-Step this compound Disposal Protocol

This protocol outlines the procedures for the disposal of non-contaminated this compound solutions and solid waste. Contaminated this compound waste (e.g., mixed with hazardous substances) must be disposed of following the specific guidelines for the hazardous component.

Step 1: Waste Identification and Segregation
  • Identify the Waste: Determine if the this compound waste is in solid or liquid form and if it is contaminated with any hazardous materials.

  • Segregate Non-Hazardous this compound: Collect all non-hazardous this compound waste separately from other chemical waste. Do not mix this compound waste with incompatible substances such as strong oxidizing agents, strong acids, or strong bases.

Step 2: Preparing this compound Waste for Disposal

For Solid this compound Waste:

  • Container: Place the solid this compound waste in a clearly labeled, sealed container. The original container is often a good choice.

  • Labeling: Label the container as "Non-hazardous this compound waste" and include the date.

For Aqueous this compound Solutions (Non-hazardous):

  • Neutralization (if necessary): If the this compound solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).

  • Dilution: For small quantities, dilute the neutralized this compound solution with at least 20 parts water.

  • Container: For larger volumes that will not be disposed of down the drain immediately, store in a clearly labeled, sealed container.

Step 3: Disposal

The appropriate disposal method for non-hazardous this compound waste depends on your institution's policies and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Disposal via Sanitary Sewer: Many institutions permit the disposal of small quantities of neutralized and diluted non-hazardous aqueous solutions down the sanitary sewer. Flush with copious amounts of water.

  • Disposal via Solid Waste Stream: Solid, non-hazardous this compound waste may be permissible for disposal in the regular solid waste stream, provided it is securely contained and labeled.

  • Hazardous Waste Contractor: If your institution's policy dictates, or if the this compound is contaminated with hazardous materials, it must be disposed of through a licensed hazardous waste contractor.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Cleanup: Carefully scoop up the absorbed material or spilled solid into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the cleanup materials as this compound waste, following the procedures outlined above.

Incompatible Materials and Decomposition

To prevent hazardous reactions, do not store or mix this compound with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Upon thermal decomposition, this compound can release irritating gases and vapors, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

This compound Disposal Workflow

EGTA_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Route start This compound Waste Generated waste_id Identify Waste (Solid/Liquid, Contaminated?) start->waste_id segregate Segregate Non-Hazardous This compound Waste waste_id->segregate prep_solid Package and Label Solid Waste segregate->prep_solid Solid prep_liquid Neutralize and Dilute Aqueous Solution segregate->prep_liquid Liquid consult_ehs Consult Institutional EHS Guidelines prep_solid->consult_ehs prep_liquid->consult_ehs sewer Dispose via Sanitary Sewer consult_ehs->sewer Permitted solid_waste Dispose in Solid Waste consult_ehs->solid_waste Permitted hazardous Dispose as Hazardous Waste consult_ehs->hazardous Required

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.